Met-Pro
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15/h7-8H,2-6,11H2,1H3,(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMGFGQBRYWJOR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474540 | |
| Record name | Methionylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59227-86-0 | |
| Record name | Methionylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Activation Mechanisms of Met
Structural Domains and Their Functional Relevance
| Domain | Location | Key Function |
| SEMA Domain | Extracellular | Ligand binding and receptor dimerization |
| PSI Domain | Extracellular | Receptor stability and orientation |
| IPT Domains | Extracellular | Ligand interaction and dimerization |
| Juxtamembrane Domain | Intracellular | Regulation of kinase activity |
| Tyrosine Kinase Domain | Intracellular | Catalytic activity and signal transduction |
Table 1. Functional overview of the MET receptor domains.
SEMA Domain
The extracellular portion of the MET receptor contains a large SEMA (Semaphorin-Plexin-Integrin) domain. mdpi.com This domain is not only the primary binding site for its ligand, HGF, but is also essential for the dimerization of the receptor, a critical step in its activation. nih.govcapes.gov.br Research has demonstrated that the SEMA domain's involvement in dimerization is a key factor in both HGF-dependent and independent MET activation. aacrjournals.orgtandfonline.com Furthermore, recombinant forms of the SEMA domain have been shown to act as antagonists, inhibiting MET-mediated signaling and cellular motility, highlighting its potential as a therapeutic target. nih.gov
PSI and IPT Domains
Following the SEMA domain, the extracellular region of MET includes a PSI (Plexin-Semaphorin-Integrin) domain and four IPT (Immunoglobulin-like fold shared by Plexins and Transcription factors) domains. nih.govportlandpress.com The PSI domain is a cysteine-rich region that contributes to the structural stability of the receptor. mdpi.comresearchgate.net Recent findings have also identified a functional disulfide isomerase activity within the PSI domain, which is crucial for the proper folding and maturation of the MET receptor precursor. nih.gov The four IPT domains form a stalk-like structure and are also involved in ligand interaction and the formation of the active receptor dimer. nih.govmdpi.com
Juxtamembrane Domain
The intracellular juxtamembrane domain of the MET receptor plays a crucial regulatory role in controlling its kinase activity. nih.gov This region contains a key negative regulatory site, tyrosine 1003 (Y1003). nih.gov Phosphorylation of this residue creates a binding site for the E3 ubiquitin ligase c-Cbl, which leads to the ubiquitination and subsequent degradation of the receptor, thereby downregulating MET signaling. nih.gov Mutations in this domain can disrupt this negative regulation, leading to sustained receptor activation. researchgate.net
Tyrosine Kinase Domain
The intracellular tyrosine kinase domain is the catalytic core of the MET receptor. pnas.org Upon ligand-induced dimerization, this domain becomes activated through a process of autophosphorylation. nih.gov Specifically, two key tyrosine residues within the activation loop, Y1234 and Y1235, are transphosphorylated. pnas.orgresearchgate.net This autophosphorylation event induces a conformational change in the kinase domain, enhancing its enzymatic activity and allowing it to phosphorylate downstream signaling molecules, thereby initiating a cascade of intracellular signals. pnas.orgoup.com
Ligand-Induced Receptor Activation
The activation of the MET receptor is a tightly controlled process initiated by the binding of its specific ligand, Hepatocyte Growth Factor (HGF), also known as Scatter Factor (SF). nih.gov
Autophosphorylation of Tyrosine Residues
Activation of the MET receptor's kinase activity is critically dependent on autophosphorylation. nih.gov Upon binding of its ligand, HGF, the MET receptor dimerizes, which brings the intracellular kinase domains into close proximity. wikipedia.orgelsevierpure.com This dimerization facilitates a process of trans-autophosphorylation, where one kinase domain phosphorylates the other within the dimer. wikipedia.org
This process primarily occurs on two specific tyrosine residues, Y1234 and Y1235, located within the activation loop of the kinase domain. nih.govresearchgate.netnih.gov The phosphorylation of these tandem tyrosines is a sequential event required to activate the kinase. portlandpress.com Tyr1235 is identified as the major site of autophosphorylation both in vitro and in vivo. nih.gov This phosphorylation event induces a conformational change that relieves autoinhibition and fully activates the enzyme's catalytic function, increasing the Vmax of the phosphotransfer reaction without altering the Km for its substrates. portlandpress.comnih.gov The activated kinase then phosphorylates other tyrosine residues, including Y1349 and Y1356 in the C-terminal tail, creating a multifunctional docking site for various intracellular signaling adaptors like Gab1, Grb2, PI3K, and SHP2. wikipedia.orgresearchgate.netnih.gov This recruitment initiates downstream signaling cascades that mediate cellular responses such as proliferation, motility, and morphogenesis. wikipedia.orgportlandpress.com Studies on the oncogenic fusion protein Tpr-Met have shown that mutation of its equivalent major autophosphorylation sites reduces kinase activity and transforming potential, highlighting the necessity of autophosphorylation for MET's biological functions. nih.gov
Key Tyrosine Autophosphorylation Sites in MET Receptor
| Tyrosine Residue | Location | Function | References |
|---|---|---|---|
| Tyr1234 | Kinase Domain (Activation Loop) | Required for kinase activation. nih.govresearchgate.net | researchgate.net, nih.gov |
| Tyr1235 | Kinase Domain (Activation Loop) | Major autophosphorylation site; critical for kinase activation. nih.govnih.gov | nih.gov, nih.gov |
| Tyr1349 | C-Terminal Tail | Forms part of the multifunctional docking site for adaptor proteins. nih.gov | nih.gov |
| Tyr1356 | C-Terminal Tail | Forms part of the multifunctional docking site for adaptor proteins. researchgate.netnih.gov | researchgate.net, nih.gov |
Receptor Internalization and Cleavage Processes
To ensure tight control over its signaling output, the activated MET receptor is subject to complex regulatory mechanisms involving internalization and proteolytic processing. nih.govresearchgate.net These processes either terminate the signal by degrading the receptor or, in some cases, generate active fragments with distinct cellular functions. nih.govoup.com
Ligand-induced activation of MET triggers its rapid internalization from the cell surface via endocytosis. researchgate.net A key step in this process is the ubiquitination of the receptor. tandfonline.com Phosphorylation of tyrosine Y1003 in the juxtamembrane domain recruits the E3 ubiquitin ligase c-Cbl. researchgate.netnih.gov Cbl then attaches polyubiquitin (B1169507) chains to the MET receptor, marking it for degradation. tandfonline.comnih.govmdc-berlin.de While ubiquitination is critical for targeting the receptor for lysosomal and proteasomal degradation, it appears to be dispensable for the initial internalization step itself. nih.govtandfonline.com The internalized receptor is trafficked through endosomes, where it can be sorted for degradation to terminate signaling or recycled back to the plasma membrane. researchgate.netoup.com
In addition to degradation via the ubiquitin-proteasome pathway, the MET receptor undergoes several distinct proteolytic cleavage events. nih.govmdc-berlin.de These cleavages are mediated by different classes of proteases, including secretases, caspases, and calpains. nih.gov
Secretase Cleavage: Under normal conditions, MET can undergo a process called presenilin-regulated intramembrane proteolysis (PS-RIP). researchgate.net This involves an initial cleavage in the extracellular domain by ADAM10 and ADAM17 metalloproteases, which releases a soluble N-terminal fragment (sMET). researchgate.net The remaining membrane-anchored C-terminal fragment (MET-CTF or p55 MET) is then cleaved by the γ-secretase complex, generating an intracellular domain (MET-ICD or p50 MET) that is rapidly degraded by the proteasome. nih.govresearchgate.net
Caspase Cleavage: During apoptosis, caspases cleave MET at two sites, generating a stable 40 kDa intracellular fragment (p40 METcaspase). nih.govresearchgate.net This fragment can translocate to the mitochondria and promote cell death. researchgate.net
Calpain Cleavage: In response to stimuli like high cell density or necrosis-inducing calcium stress, MET can be cleaved by calpain proteases. nih.gov This can generate stable intracellular fragments, such as p45 MET or p40 METcalpain, which may promote cell migration and invasion. nih.govresearchgate.net
These internalization and cleavage events represent a sophisticated system for modulating the intensity and duration of MET signaling, preventing its over-stimulation and ensuring appropriate cellular responses. researchgate.nettandfonline.com
Proteolytic Cleavage of MET Receptor
| Cleavage Process | Proteases Involved | Generated Fragments | Cellular Consequence | References |
|---|---|---|---|---|
| PS-RIP | ADAM10/17, γ-secretase | sMET, p55 MET (MET-CTF), p50 MET (MET-ICD) | Receptor half-life regulation and degradation. researchgate.net | researchgate.net |
| Apoptotic Cleavage | Caspases | p40 METcaspase | Amplification of cell death signals. researchgate.net | researchgate.net |
| Stress-Induced Cleavage | Calpains | p45 MET, p40 METcalpain | Promotion of cell migration and invasion. nih.govresearchgate.net | nih.gov, researchgate.net |
Physiological Functions and Cellular Processes Regulated by Met Signaling
Embryogenesis and Development
During the embryonic period, MET signaling is indispensable for the proper formation of various organs and tissues. youtube.comamegroups.org Its functions are diverse, ranging from controlling cell migration and proliferation to ensuring cell survival, which are fundamental processes in the development of a complex organism. jcancer.orgnih.gov Gene knockout studies in animal models have demonstrated the critical nature of this pathway; the absence of either HGF or MET leads to embryonic lethality, often due to severe defects in the development of the placenta and liver. nih.govjcancer.org
The development of the central nervous system relies on the precise migration of various cell types. Among these are oligodendrocyte progenitor cells (OPCs), which originate in specific regions of the ventral spinal cord and must travel throughout the neural tube to their final destinations. oup.comexlibrisgroup.comresearchgate.netdntb.gov.ua Research using zebrafish models has shown that MET signaling is essential for this initial developmental migration of OPCs. oup.comnih.gov Studies have demonstrated that this signaling acts cell-autonomously within the OPCs to guide their movement. oup.comexlibrisgroup.comnih.gov The inhibition of the MET receptor has been shown to impair this crucial migratory process, highlighting the pathway's significance in establishing the proper distribution of oligodendrocytes during development. oup.com
The formation of the kidney, a complex organ, involves intricate processes of tubule formation, known as tubulogenesis. The HGF/MET signaling pathway is a key player in the branching morphogenesis that gives rise to the kidney's collecting duct system. nih.gov While in vivo studies suggest some redundancy with other signaling pathways, in vitro and ex vivo experiments have shown that HGF is a potent inducer of tubule formation and the interconnection of these tubules (anastomosis). pnas.orgnih.gov This process is partly mediated through the MAPK signaling cascade. nih.gov Furthermore, both HGF and MET expression levels are increased following renal injury, indicating a role in tissue repair and regeneration. nih.gov The protective effect of MET signaling activation has been observed in the kidney's tubular cells after acute injury. nih.gov
Branching morphogenesis is a fundamental developmental process responsible for the formation of many branched epithelial organs, including the lungs, kidneys, and mammary glands. nih.gov The HGF/MET signaling pathway is a well-established regulator of this process. nih.govresearchgate.net Upon HGF stimulation, the MET receptor activates a network of intracellular signaling cascades that lead to diverse cellular responses, including cell scattering, proliferation, and invasion, which are all components of branching morphogenesis. nih.gov The specific combination and magnitude of these activated signaling pathways can vary depending on the cell type and its environment, leading to the precise and complex three-dimensional structures of these organs. nih.gov The STAT3 signaling pathway, in particular, has been implicated in MET-mediated tubulogenesis. nih.govjcancer.org
Tissue Homeostasis and Repair
In adult organisms, MET signaling transitions from a primary developmental role to one focused on maintaining tissue balance (homeostasis) and facilitating repair after injury. unito.it The pathway is crucial for wound healing and the regeneration of organs like the liver and kidneys. nih.govnih.govjensenlab.org Following tissue damage, various cytokines can induce the transcription of HGF and MET, promoting the migration and proliferation of stem and progenitor cells necessary for repair. nih.gov For instance, HGF/MET signaling is vital for stem cell-mediated liver regeneration, where it supports the activation, expansion, and differentiation of hepatic stem cells. nih.gov This regenerative capacity underscores the importance of tightly controlled MET activity in adult tissues. unito.it
Fundamental Cellular Behaviors
At the core of MET's broad physiological impact are its effects on fundamental cellular processes. The pathway integrates signals that control a cell's decision to grow, survive, or move. unito.it
MET signaling is a potent promoter of cell proliferation and survival. nih.govnih.gov Activation of the MET receptor by HGF triggers several downstream signaling cascades, including the RAS-MAPK and PI3K/Akt pathways. nih.govjcancer.org The RAS-MAPK pathway is primarily associated with stimulating cell proliferation and progression through the cell cycle. nih.govjcancer.org The PI3K/Akt signaling axis, on the other hand, is a major mediator of the pro-survival effects of MET activation. nih.govamegroups.org Akt can inactivate pro-apoptotic proteins, thereby protecting the cell from programmed cell death. jcancer.org Studies have shown that during embryonic development, MET provides essential survival and proliferation signals for hepatocytes and placental cells. nih.govjcancer.org This function is critical, as the absence of these signals in knockout mice leads to significantly reduced liver size and placental defects. nih.gov
Interactive Data Tables
Key Downstream Signaling Pathways of MET and Their Functions
| Signaling Pathway | Key Mediators | Primary Cellular Functions |
| RAS-MAPK | GRB2, SHC, SOS, RAS, RAF, MEK, MAPK | Cell Proliferation, Motility, Cell Cycle Progression nih.govjcancer.org |
| PI3K/Akt | GAB1, PI3K, Akt, mTOR | Cell Survival, Apoptosis Suppression, Protein Synthesis jcancer.orgresearchgate.net |
| STAT3 | JAK, STAT3 | Tubulogenesis, Invasion, Cell Transformation nih.govjcancer.org |
| SRC/FAK | SRC, FAK | Cellular Migration, Cell Adhesion nih.gov |
Cell Migration and Motility
The induction of cell migration and motility is a hallmark of MET signaling, playing a crucial role in physiological processes such as embryogenesis and wound healing. nih.govamegroups.org This "scatter factor" activity involves the disruption of cell-cell junctions and the promotion of a migratory phenotype. nih.gov During embryonic development, for instance, MET-driven cell motility is indispensable for the long-range migration of skeletal muscle progenitor cells. nih.gov
Activation of the MET receptor by HGF triggers a cascade of intracellular signaling events that converge to reorganize the actin cytoskeleton, a key driver of cell movement. nih.govnih.gov This process is mediated by the activation of several downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK) cascades. nih.govmdpi.com The PI3K pathway is particularly important for inducing cell motility. mdpi.com
Key molecular players in MET-induced migration include the recruitment and phosphorylation of adaptor proteins like Gab1, which serves as a scaffold for various signaling effectors. wikipedia.orgnih.gov This leads to the activation of small GTPases such as Rac1, which are critical for the formation of lamellipodia and membrane ruffling, cellular structures essential for cell migration. nih.govnih.gov Furthermore, MET signaling influences the dynamics of focal adhesions, the protein complexes that link the cell's cytoskeleton to the extracellular matrix, through the activation of focal adhesion kinase (FAK) and Src family kinases. nih.govsinobiological.com This coordinated regulation of cytoskeletal dynamics and cell adhesion allows cells to move and invade surrounding tissues. nih.gov
| Key Signaling Molecule | Function in MET-Mediated Cell Migration and Motility | Primary Downstream Pathway |
|---|---|---|
| Gab1 | Scaffolding protein that recruits multiple signaling effectors upon MET activation. wikipedia.orgnih.gov | PI3K/Akt, MAPK/ERK |
| PI3K | Generates lipid second messengers that activate downstream kinases, crucial for cell motility. mdpi.com | Akt/PKB |
| Akt/PKB | Promotes cell survival and motility through phosphorylation of various substrates. nih.gov | mTOR, GSK3 |
| Ras | Small GTPase that activates the MAPK cascade, leading to changes in gene expression related to migration. sinobiological.com | MAPK/ERK |
| Rac1 | A Rho family GTPase that regulates actin cytoskeleton reorganization, leading to the formation of lamellipodia and membrane ruffles. nih.govnih.gov | WAVE complex, PAK |
| FAK | A non-receptor tyrosine kinase that plays a central role in focal adhesion dynamics and cell migration. nih.gov | Src, PI3K/Akt |
| Src | A non-receptor tyrosine kinase that associates with MET and phosphorylates various substrates to promote migration. nih.gov | FAK, STAT3 |
Angiogenesis
MET signaling is a significant contributor to angiogenesis, the formation of new blood vessels from pre-existing ones. nih.govsemanticscholar.orgkoreascience.kr This process is vital for embryonic development, tissue repair, and wound healing, but it is also co-opted by tumors to support their growth and dissemination. wikipedia.orgbmbreports.org The HGF/MET axis acts as a potent pro-angiogenic pathway, often synergizing with other key angiogenic regulators like vascular endothelial growth factor (VEGF). bmbreports.orgaacrjournals.org
Activation of MET in endothelial cells stimulates their proliferation, migration, and survival, all of which are critical steps in the formation of new vascular networks. aacrjournals.org HGF can induce endothelial cells to form capillary-like structures, a process known as tubulogenesis. aacrjournals.org The signaling pathways downstream of MET activation that mediate these angiogenic effects are similar to those involved in cell migration, including the PI3K/Akt and Ras/MAPK pathways. bmbreports.org
Furthermore, MET signaling can indirectly promote angiogenesis by modulating the expression of other pro- and anti-angiogenic factors. For example, HGF has been shown to upregulate the expression of VEGF and its receptors in endothelial cells. bmbreports.org Conversely, it can downregulate the expression of thrombospondin-1, a potent endogenous inhibitor of angiogenesis. aacrjournals.org This dual effect of stimulating pro-angiogenic factors while suppressing anti-angiogenic ones highlights the robust role of the HGF/MET pathway in promoting neovascularization. aacrjournals.org
| Angiogenic Factor | Regulation by MET Signaling | Mechanism of Action |
|---|---|---|
| VEGF | Upregulated bmbreports.org | Stimulates endothelial cell proliferation, migration, and survival. |
| VEGFR | Upregulated bmbreports.org | Receptor for VEGF, mediating its pro-angiogenic effects. |
| Thrombospondin-1 | Downregulated aacrjournals.org | Inhibits endothelial cell migration and proliferation, and induces apoptosis. |
| IL-8 | Upregulated mdpi.com | A chemokine with pro-angiogenic properties that attracts and activates endothelial cells. |
Morphogenesis
Morphogenesis, the biological process that causes an organism to develop its shape, is profoundly influenced by MET signaling. wikipedia.orgnih.gov During embryonic development, the HGF/MET pathway is essential for the proper formation of numerous organs and tissues, including the liver, placenta, and muscles. nih.govamegroups.org This is achieved through the precise regulation of cell growth, migration, and differentiation, leading to the complex three-dimensional organization of tissues. wikipedia.org
A key morphogenetic program driven by MET signaling is branching morphogenesis, which is fundamental to the development of glandular organs such as the lungs, kidneys, and mammary glands. nih.gov This process involves the budding and extension of epithelial tubules to form intricate branched structures. nih.gov The sustained activation of the MAPK pathway, in conjunction with STAT signaling, is necessary for HGF-induced branching morphogenesis. wikipedia.org
MET signaling also plays a critical role in the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype. wikipedia.org EMT is crucial for various developmental processes, including gastrulation. wikipedia.org The coordination of MET signaling with other signaling pathways, such as those involving integrins and Wnt proteins, is essential for orchestrating these complex morphogenetic events. nih.gov For instance, studies have shown that α3β1 integrin and c-Met signal coordinately to regulate the expression of Wnt7b, which in turn controls epithelial cell survival during kidney development. nih.gov
| Developmental Process | Role of MET Signaling | Key Molecular Interactions |
|---|---|---|
| Liver Development | Essential for hepatocyte survival and proliferation. nih.gov | Activation of survival pathways. |
| Placental Development | Crucial for the development of placental trophoblast cells. nih.gov | Promotion of cell survival and proliferation. |
| Myoblast Migration | Required for the long-range migration of skeletal muscle precursors. nih.gov | Induction of cell motility. |
| Branching Morphogenesis (e.g., kidney, lung) | Drives the formation of tubular networks. nih.gov | Sustained MAPK and STAT3 activation. wikipedia.org |
| Epithelial-Mesenchymal Transition (EMT) | Induces the transition of epithelial cells to a migratory phenotype. wikipedia.org | Disruption of cell-cell junctions. |
| Kidney Morphogenesis | Coordinates with integrins to regulate Wnt gene expression and cell survival. nih.gov | α3β1 integrin, Wnt7b. nih.gov |
Dysregulation of Met Signaling in Pathological Conditions
Oncogenic Alterations and Their Impact
Dysregulation of MET signaling in cancer is frequently driven by specific oncogenic alterations within the MET gene or the resulting protein. These alterations can lead to ligand-independent receptor activation or enhanced signaling in response to its ligand, hepatocyte growth factor (HGF). Current time information in Chatham County, US.tbzmed.ac.irresearchgate.net
Gene Amplification (METamp)
MET gene amplification is a common mechanism of MET dysregulation observed across various human cancers. wikipedia.orgresearchgate.netnih.govbinasss.sa.cr This alteration results in an increased copy number of the MET gene, leading to a higher expression level of the MET receptor on the cell surface. researchgate.net Increased receptor density can cause constitutive kinase activation and enhance sensitivity to ligand stimulation, thereby driving cancer growth. researchgate.net
The prevalence of MET amplification varies depending on the cancer type and the criteria used for definition. Studies have reported MET amplification in:
Non-Small Cell Lung Cancer (NSCLC): Approximately 1-6% of cases, but can be higher (up to 20%) in cases of acquired resistance to EGFR inhibitors. tbzmed.ac.irresearchgate.netbinasss.sa.crciteab.com
Gastric Cancers: 1% to 10%. binasss.sa.cr
Colorectal Cancers: 1% to 4%. binasss.sa.cr
Papillary Renal Cell Carcinomas (PRCCs): 3% to 13%. binasss.sa.cr
Breast Cancers: 8%. binasss.sa.cr
Adrenocortical Tumors: 15%. researchgate.net
Ovarian Cancers: 4%. researchgate.net
A study analyzing over 1000 patients with advanced solid tumors found a prevalence of MET amplification of 2.6%, with the highest rates in renal cell carcinoma (14%) and adrenocortical tumors (15%). researchgate.net MET-amplified tumors are often associated with higher histological grade and increased metastatic burden. researchgate.net
Here is a summary of MET amplification frequency in selected cancer types:
| Cancer Type | Frequency of MET Amplification | Source(s) |
| Non-Small Cell Lung Cancer (NSCLC) | 1-6% (up to 20% in resistance) | tbzmed.ac.irresearchgate.netbinasss.sa.crciteab.com |
| Gastric Cancer | 1-10% | binasss.sa.cr |
| Colorectal Cancer | 1-4% | binasss.sa.cr |
| Papillary Renal Cell Carcinoma | 3-13% | binasss.sa.cr |
| Breast Cancer | 8% | binasss.sa.cr |
| Adrenocortical Tumors | 15% | researchgate.net |
| Ovarian Cancer | 4% | researchgate.net |
Exon 14 Skipping Mutations (METex14)
MET exon 14 skipping mutations are a distinct class of alterations that lead to the exclusion of exon 14 from the mature MET mRNA transcript. tbzmed.ac.iridrblab.net This exon encodes a critical part of the juxtamembrane domain of the MET protein, which contains a binding site for the E3 ubiquitin ligase CBL. tbzmed.ac.ir CBL binding is essential for the ubiquitination and subsequent degradation of the activated MET receptor. tbzmed.ac.ir The absence of exon 14 leads to the loss of the CBL binding site, impairing receptor ubiquitination and degradation. tbzmed.ac.ir This results in prolonged signal transduction and sustained oncogenic activation of the MET pathway. tbzmed.ac.ir
MET exon 14 skipping mutations are most frequently detected in NSCLC, occurring in approximately 2% to 5% of cases, with higher frequencies reported in certain histological subtypes like sarcomatoid carcinoma (up to 20-22%). tbzmed.ac.iridrblab.netresearchgate.net These mutations are also found, albeit less frequently, in other cancers such as gastrointestinal carcinomas, gliomas, sarcomas, and cancers of unknown primary origin. researchgate.net Patients with METex14 mutations in NSCLC are often older and may have a history of tobacco use. idrblab.net
Here is a summary of MET exon 14 skipping mutation frequency in selected cancer types:
| Cancer Type | Frequency of METex14 Mutations | Source(s) |
| Non-Small Cell Lung Cancer (NSCLC) | 2-5% | tbzmed.ac.iridrblab.netresearchgate.net |
| NSCLC (Sarcomatoid Carcinoma subtype) | Up to 20-22% | |
| Gastrointestinal Carcinomas | Less frequent | researchgate.net |
| Gliomas | Less frequent | researchgate.net |
| Sarcomas | Less frequent | researchgate.net |
| Cancers of Unknown Primary Origin (CUPs) | Less frequent | researchgate.net |
Activating Point Mutations
Activating point mutations in the MET gene, particularly within the tyrosine kinase domain, can lead to constitutive, ligand-independent activation of the MET receptor. tbzmed.ac.irnih.gov These mutations were first identified as germline alterations in hereditary papillary renal carcinomas (HPRC), demonstrating a direct link between MET mutations and cancer development. tbzmed.ac.irresearchgate.netnih.gov
Specific point mutations, such as those affecting residues M1149T, V1206L, V1238I, D1246N, and Y1248C in the kinase domain, flank critical tyrosine residues and can lead to increased kinase activity. tbzmed.ac.irnih.gov While initially characterized in renal cancers, activating point mutations have also been identified in other malignancies, including childhood hepatocellular carcinoma, advanced head and neck cancers, sporadic papillary renal carcinoma, and familial colorectal cancer. researchgate.netnih.gov More recent comprehensive genomic profiling has identified activating MET tyrosine kinase domain point mutations as putative oncogenic drivers across diverse cancers with a frequency of approximately 0.5%. Common mutations include amino acid substitutions at positions H1094, L1195, F1200, D1228, Y1230, and M1250.
Protein Overexpression
Overexpression of the MET protein, even in the absence of MET gene amplification or activating mutations, is frequently observed in various cancers and is often associated with poor prognosis. Current time information in Chatham County, US.wikipedia.orgnih.gov This can occur through various mechanisms, including transcriptional upregulation or ligand-dependent autocrine or paracrine signaling loops involving HGF. wikipedia.orgidrblab.netnih.govmetabolomicsworkbench.org
Studies have reported MET protein overexpression in:
Breast Cancers: At least 20-30% of cases. Current time information in Chatham County, US.
Gastroesophageal Adenocarcinoma. nih.gov
Cholangiocarcinoma. nih.gov
Colon Cancer. nih.gov
Kidney Cancer. nih.gov
Glioblastomas. nih.gov
Lung Cancer. nih.gov
Nasopharyngeal Carcinoma. wikipedia.org
While the functional relevance of MET protein overexpression without a concomitant genomic alteration is an area of ongoing research, elevated MET levels are linked to enhanced tumor invasion, metastasis, and poor survival outcomes in several malignancies. Current time information in Chatham County, US.wikipedia.orgnih.gov
Here is a summary of MET protein overexpression frequency in selected cancer types:
| Cancer Type | Frequency of MET Protein Overexpression | Source(s) |
| Breast Cancer | At least 20-30% | Current time information in Chatham County, US. |
| Colon Cancer | 78% | |
| Lung Cancer | 40% | |
| Ovarian Cancer | 30% | |
| Gastroesophageal Adenocarcinoma | Frequently observed | nih.gov |
| Cholangiocarcinoma | Frequently observed | nih.gov |
| Kidney Cancer | Frequently observed | nih.gov |
| Glioblastomas | Frequently observed | nih.gov |
Gene Fusions
MET gene fusions are relatively rare oncogenic alterations that involve the rearrangement of the MET gene with another gene, resulting in a chimeric protein that can lead to constitutive MET kinase activation. Current time information in Chatham County, US.wikipedia.org These fusions can occur through deletion or chromosomal translocation events.
Brain Cancer: Approximately 1.10%.
Bile Duct Cancer: 0.52%.
Lung Cancer: 0.07-0.30%.
Gastric Cancer: 0.25%.
Intestinal Cancer: 0.14%.
Sarcomas.
Thyroid Cancer.
Specific fusion partners have been identified, such as TPR (translocated promoter region) and KIF5B. Current time information in Chatham County, US.wikipedia.org The TPR-MET fusion, first identified in an osteosarcoma cell line, is thought to utilize the TPR dimerization motif to cause ligand-independent activation. Current time information in Chatham County, US. While MET fusion genes have been identified in patient samples, their functional roles in tumorigenesis are still being largely verified. Current time information in Chatham County, US.
Here is a summary of MET gene fusion frequency in selected cancer types:
| Cancer Type | Frequency of MET Fusions | Source(s) |
| Brain Cancer | ~1.10% | |
| Bile Duct Cancer | 0.52% | |
| Lung Cancer | 0.07-0.30% | |
| Gastric Cancer | 0.25% | |
| Intestinal Cancer | 0.14% | |
| Sarcomas | Rare | |
| Thyroid Cancer | Rare |
MET-Driven Tumorigenesis and Progression
Aberrant MET signaling, driven by the oncogenic alterations described above, plays a pivotal role in promoting tumorigenesis and cancer progression. Current time information in Chatham County, US.tbzmed.ac.irwikipedia.orgidrblab.netresearchgate.netnih.govbinasss.sa.cr Activated MET signaling triggers a cascade of downstream pathways, including the PI3K/AKT, MAPK, FAK, and CRK pathways, which regulate various cellular functions critical for malignant behavior. tbzmed.ac.ir
The key contributions of dysregulated MET signaling to cancer development and progression include:
Increased Proliferation: MET activation promotes uncontrolled cell division and growth. Current time information in Chatham County, US.tbzmed.ac.irwikipedia.orgwikipedia.orgidrblab.net
Enhanced Survival: MET signaling can provide anti-apoptotic signals, allowing cancer cells to evade programmed cell death. tbzmed.ac.ir
Increased Motility and Invasion: Activated MET is a potent inducer of cell scattering and migration, facilitating the invasion of surrounding tissues. Current time information in Chatham County, US.tbzmed.ac.irwikipedia.orgwikipedia.orgidrblab.netnih.gov
Angiogenesis: MET signaling can promote the formation of new blood vessels, which are essential for supplying nutrients and oxygen to growing tumors. wikipedia.orgwikipedia.orgidrblab.netnih.gov
Metastasis: By enhancing motility, invasion, and survival, dysregulated MET signaling significantly contributes to the metastatic spread of cancer cells to distant sites. Current time information in Chatham County, US.tbzmed.ac.irwikipedia.orgwikipedia.orgidrblab.netnih.gov
Compound Names and PubChem CIDs
| Name | Identifier Type | Identifier |
| MET protein | UniProt ID | P08581 |
| MET gene | Gene Name | MET |
Intracellular Signaling Cascades Downstream of Activated Met
RAS/MAPK/ERK Pathway Activation
The RAS/MAPK/ERK pathway is a major signaling cascade activated downstream of MET, primarily promoting cell proliferation, cell cycle progression, and cell motility. nih.govamegroups.orgmdpi.commdpi.com Activation of MET stimulates the activity of guanine (B1146940) nucleotide exchange factors like SOS (Son of Sevenless) through adapter proteins such as GRB2 (Growth Factor Receptor-Bound protein 2) and SHC. nih.govamegroups.orgwikipedia.org This leads to the activation of RAS, a small GTPase. nih.govamegroups.orgwikipedia.org Activated RAS subsequently triggers the sequential activation of RAF, MEK (MAPK Effector Kinase), and finally ERK (Extracellular signal-Regulated Kinase) 1/2. nih.govmdpi.commdpi.com Phosphorylated ERK can then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and motility. nih.gov SHP2, a protein tyrosine phosphatase, can also link MET signaling to the MAPK cascade, contributing to sustained MAPK phosphorylation. nih.gov
Research findings highlight the importance of sustained RAS activation induced by HGF, which differs from the transient activation often seen with other mitogens, contributing to prolonged MAPK activity. wikipedia.org The RAS-ERK pathway is considered essential for cellular proliferation. sinobiological.com
PI3K/AKT/mTOR Pathway Activation
The PI3K/AKT/mTOR pathway is another critical downstream effector of activated MET, primarily mediating cell survival, growth, and metabolism. nih.govamegroups.orgmdpi.comresearchgate.net The p85 regulatory subunit of PI3K can bind directly to activated MET or indirectly through the scaffolding protein GAB1 (GRB2-Associated Binding protein 1). nih.govamegroups.orgwikipedia.orgmdpi.com This recruitment leads to the activation of PI3K, which phosphorylates PIP2 (phosphatidylinositol 4,5-bisphosphate) to generate PIP3 (phosphatidylinositol (3,4,5)-trisphosphate). mdpi.comfrontiersin.org PIP3 then recruits and activates AKT (also known as Protein Kinase B) at the plasma membrane. mdpi.comnih.govmdpi.com Activated AKT promotes cell survival by inhibiting pro-apoptotic factors and activating downstream effectors like mTOR (mammalian Target of Rapamycin). mdpi.comnih.govbiologists.com
The PI3K/AKT pathway is crucial for the cell survival response to MET signaling. nih.gov Studies have shown that MET-triggered PI3K-AKT activation is required for the nuclear translocation and increased translation of MDM2, a negative regulator of p53, via an mTOR-dependent pathway, contributing to cell survival. biologists.com
STAT Signaling Pathway Activation
The STAT (Signal Transducer and Activator of Transcription) pathway, particularly STAT3, is activated downstream of MET and is involved in various cellular processes, including differentiation, survival, and gene expression. nih.govwikipedia.orgmdpi.comresearchgate.net STAT3 can directly bind to the activated MET receptor, leading to its phosphorylation, dimerization, and translocation to the nucleus, where it regulates gene transcription. nih.govamegroups.orgwikipedia.org
While STAT3 has been implicated in MET-mediated tubulogenesis and invasion, its precise role in proliferation and branching morphogenesis can be context- and tissue-dependent. nih.gov The STAT pathway, along with sustained MAPK activation, is necessary for HGF-induced branching morphogenesis. wikipedia.org
Cross-talk with Other Receptor Tyrosine Kinases (RTKs)
MET signaling does not occur in isolation but engages in significant cross-talk with other RTKs, influencing a wide range of cellular responses and contributing to complex biological outcomes, including therapeutic resistance in cancer. dovepress.comfrontiersin.orgmdpi.comresearchgate.netd-nb.info
EGFR
Cross-talk between MET and EGFR (Epidermal Growth Factor Receptor) is well-documented and plays a significant role in tumor progression and drug resistance, particularly in non-small cell lung carcinoma (NSCLC) and breast cancer. mdpi.comresearchgate.netamegroups.orgaacrjournals.orgoncotarget.com Activation of either MET or EGFR can initiate similar downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. researchgate.netaacrjournals.orgoncotarget.com
MET amplification or activation can mediate resistance to EGFR tyrosine kinase inhibitors (TKIs) by providing a bypass signaling pathway that sustains downstream activation of PI3K/AKT and MAPK/ERK. mdpi.comresearchgate.netresearchgate.netd-nb.info Conversely, EGFR signaling can also influence MET activity. mdpi.com This intricate cross-talk highlights the need for strategies targeting both receptors in certain cancers. oncotarget.com
VEGFR
Cross-talk between MET and VEGFR (Vascular Endothelial Growth Factor Receptor), particularly VEGFR2, is important in processes like angiogenesis and tumor growth. frontiersin.orgmdpi.comresearchgate.net MET and VEGFR signaling pathways can cooperate and work synergistically. mdpi.comresearchgate.net
In some contexts, such as glioblastoma, VEGF can suppress tumor cell invasion by promoting the recruitment of PTP1B, a phosphatase that inhibits MET, to a complex formed by MET and VEGFR2. mdpi.com Inhibition of VEGF signaling can disrupt this suppressive effect, leading to increased MET activation and tumor invasion. mdpi.com VEGFA/VEGFR2 signaling is also a crucial downstream pathway of the HGF/c-Met axis, playing a vital role in tumor angiogenesis by promoting endothelial cell proliferation and enhancing microvascular permeability. frontiersin.orgresearchgate.net
HER2
Cross-talk between MET and HER2 (Human Epidermal Growth Factor Receptor 2) has been observed in various cancers, including breast and bladder cancer, and can contribute to resistance to HER2-targeted therapies like trastuzumab. d-nb.infoamegroups.orgresearchgate.netnih.gov MET and HER2 can be co-expressed in tumors, providing an opportunity for their interaction. amegroups.orgresearchgate.net
Studies have shown that MET depletion can lead to increased HER2 activation, and conversely, HER2 depletion can increase MET activation, suggesting a compensatory signaling mechanism. d-nb.infoamegroups.org This cross-talk can maintain downstream signaling resilience, particularly through the PI3K/AKT and MAPK pathways, driving aggressive tumor behavior and resistance to HER2 inhibition. amegroups.orgresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| MET (HGFR) | 114569 |
| Hepatocyte Growth Factor (HGF) | 83232 |
| RAS | 1129 |
| ERK1 | 5595 |
| ERK2 | 5594 |
| PI3K (Phosphoinositide 3-kinase) | 5288239 |
| AKT1 | 29109 |
| AKT2 | 10403 |
| AKT3 | 8425 |
| mTOR | 5346721 |
| STAT3 | 6890 |
| EGFR | 1139 |
| VEGFR2 | 5294 |
| HER2 (ERBB2) | 6461 |
| GRB2 | 23667056 |
| GAB1 | 2548 |
| SOS1 | 6611 |
| SHC1 | 6464 |
| RAF1 | 3994 |
| MEK1 | 5604 |
| MEK2 | 5605 |
| SHP2 | 5781 |
| PTP1B | 5770 |
| HGF | 83232 |
| VEGF A | 14903 |
| HER3 (ERBB3) | 2064 |
| HER4 (ERBB4) | 2065 |
Data Tables
While specific quantitative data points (e.g., phosphorylation levels under different conditions) were not consistently available across all search results in a format suitable for direct table generation without further processing or specific experimental contexts, the qualitative interactions and pathway activations can be summarized.
Table 1: Key Downstream Signaling Pathways Activated by MET
| Pathway | Key Molecules Involved (Downstream of MET) | Primary Cellular Processes |
| RAS/MAPK/ERK | GRB2, SOS, RAS, RAF, MEK, ERK | Proliferation, Motility |
| PI3K/AKT/mTOR | GAB1, PI3K, AKT, mTOR | Survival, Growth, Metabolism |
| STAT Signaling | STAT3 | Differentiation, Survival, Gene Expression |
Table 2: Examples of MET Cross-talk with Other RTKs
| Interacting RTK | Consequences of Cross-talk with MET | Relevant Processes |
| EGFR | Activation of shared pathways (MAPK, PI3K/AKT); Resistance to EGFR TKIs. researchgate.netaacrjournals.orgoncotarget.comresearchgate.netd-nb.info | Tumor Progression, Drug Resistance in NSCLC, Breast Cancer. mdpi.comresearchgate.netamegroups.orgaacrjournals.orgoncotarget.com |
| VEGFR | Cooperation in angiogenesis and tumor growth; Influence on MET inhibition. mdpi.comresearchgate.net | Angiogenesis, Tumor Growth, Glioblastoma Invasion. mdpi.comresearchgate.net |
| HER2 | Maintenance of signaling resilience; Resistance to HER2-targeted therapies. d-nb.infoamegroups.orgresearchgate.netnih.gov | Tumor Progression, Drug Resistance in Breast Cancer. d-nb.infoamegroups.orgresearchgate.netnih.gov |
This article provides a focused overview of the intracellular signaling cascades activated downstream of the MET receptor tyrosine kinase, highlighting the key pathways and their interactions with other RTKs based on the provided outline and scientific literature.
Interaction with Adhesion Molecules and Cytoskeletal Elements
Activated MET receptor signaling significantly influences cell adhesion and cytoskeletal dynamics, processes critical for cellular functions such as migration, invasion, and morphogenesis. These interactions occur through direct binding to adhesion molecules and cytoskeletal regulators, as well as indirectly through downstream signaling cascades that modulate the activity and localization of these components.
MET interacts extensively with various cell surface proteins, including adhesion molecules such as integrins and tetraspanins, which modulate its signaling pathways and impact cellular outcomes. uniprot.org Integrins, as heterodimeric membrane receptors, are central to mediating adhesive interactions between cells and their extracellular matrix (ECM) or adjacent cells. uniprot.org They serve a scaffolding function by recruiting a complex network of proteins that link the actin cytoskeleton to extracellular components. uniprot.org
HGF-dependent MET activation can lead to integrin activation and enhanced cell adhesion and migration. uniprot.org This can involve increased integrin expression, such as elevated α9 integrin mRNA levels induced by HGF in lymphocytic endothelial cells. uniprot.org Another mechanism is the increased phosphorylation of integrins, such as β4, in response to HGF stimulation. uniprot.org MET has been shown to form a complex with integrin α6β4, enhancing HGF-induced cancer cell invasion, potentially through increased Rac and PI3K signaling mediated by α6β4-dependent recruitment of proteins like SHC1 and PI3K. uniprot.org Integrin αvβ5 also contributes to HGF signaling by controlling the expression of HGF-induced genes required for cell migration. uniprot.org
The cooperation between MET and integrins can occur through both inside-out and outside-in signaling mechanisms. researchgate.netgenome.jp In inside-out signaling, activated MET triggers intracellular signals that lead to integrin activation and conformational changes, enhancing their binding to ECM ligands and promoting cell adhesion and migration. genome.jp Conversely, outside-in signaling involves integrin activation upon binding to ECM ligands, which can, in turn, induce ligand-independent MET tyrosine phosphorylation and activation. researchgate.nethmdb.ca Plating MET-expressing cells on ECM substrates like fibronectin, collagen, or laminin (B1169045) has been shown to trigger MET phosphorylation. researchgate.net This integrin-mediated activation of MET can involve signaling through the Src/FAK axis. researchgate.net
Focal adhesion kinase (FAK), a non-receptor tyrosine kinase localized in focal adhesions, plays a pivotal role in integrin-mediated cell functions, including migration. wikipedia.org FAK is a critical component in transmitting signals from the HGF/MET pathway during cell migration and invasion. uniprot.org Activated MET receptor activates FAK (PTK2) in a process that requires the simultaneous interaction of FAK with both integrins and MET. rcsb.org SRC kinase is also needed for FAK to become fully active. rcsb.org Phosphorylation of FAK and paxillin (B1203293) in response to HGF is important in this process. uniprot.org FAK directly interacts with the MET receptor, and this interaction is required for FAK to promote HGF-induced cell invasion. wikipedia.org Phosphorylation of specific tyrosine residues in the C-terminus of the MET β chain (Tyr-1349 and Tyr-1356) is required for its interaction with the FERM domain of FAK. wikipedia.org
MET signaling also impacts the cytoskeleton through other pathways. CD44, another adhesion molecule, interacts with MET. uniprot.orgamegroups.org Certain CD44 isoforms, such as CD44v6, are essential for HGF-dependent MET activation and support processes like cell migration. uniprot.org Ezrin, Radixin, and Moesin (ERM) proteins, which are cytoskeletal linker proteins, connect cell surface receptors like MET and CD44 to the actin cytoskeleton, influencing cell shape and motility. uniprot.org The interaction between CD44v6 and ERM proteins facilitates MET internalization into endosomes, where downstream signaling can occur. uniprot.org
Activated MET signaling leads to significant spatial and temporal reorganization of the cell cytoskeleton, which is fundamental for changes in cellular morphogenesis and movement, particularly in processes like cancer cell invasion. genecards.org MET can activate Jun amino-terminal kinases (JNKs) and p38 MAPKs, which regulate cytoskeleton-associated proteins important for cell migration and scattering. youtube.com Furthermore, MET signaling influences Rho GTPases, key regulators of the actin cytoskeleton. Activated MET is linked to the activation of RAC1 and CDC42 cascades, which promote cell proliferation, survival, and motility. A novel endosomal signaling mechanism links MET/HGF signaling to the actin cytoskeleton via sustained Rac1 activation at the perinuclear endosome, triggering membrane ruffling, cell migration, and invasion. genecards.org This sustained Rac1 activation requires PI3K/Vav2 activation. genecards.org Additionally, Abl family kinases (Abl and Arg) are activated downstream of the MET receptor and are critical regulators of HGF/MET-dependent RhoA activation and RhoA-mediated actomyosin (B1167339) contractility and actin cytoskeleton remodeling. Inhibition of Abl kinases suppresses HGF-induced cell scattering and tubulogenesis and decreases MET-driven cell migration and invasion.
The interaction of MET with adhesion molecules and cytoskeletal elements is summarized in the table below:
| Interacting Molecule/Element | Type | Role in MET Signaling | Functional Consequences |
| Integrins (e.g., α6β4, αvβ5, β1, β4) | Adhesion Receptor | Direct interaction, inside-out and outside-in signaling, recruitment of signaling proteins | Enhanced cell adhesion and migration, invasion, control of gene expression |
| CD44 (e.g., CD44v6) | Adhesion Molecule | Essential for HGF-dependent MET activation, links MET to actin cytoskeleton, facilitates internalization | Supports cell proliferation, migration, and survival |
| Tetraspanins | Adhesion Molecule | Modulate MET function and regulation | Influence MET signaling and cellular outcomes |
| Focal Adhesions | Cellular Structure | Sites of integrin and FAK localization, convergence point for integrin and growth factor signaling | Regulation of cellular morphology, migration, proliferation, and invasion |
| FAK (PTK2) | Non-receptor Tyrosine Kinase | Direct interaction with activated MET, activated by MET and integrins, transmits signals downstream | Promotes cell migration and invasion, links integrins to cytoskeleton |
| Src Kinase | Non-receptor Tyrosine Kinase | Involved in integrin/FAK signaling axis, links integrin adhesion to MET activation | Promotes MET phosphorylation, cell spreading, filopodia formation |
| Abl Kinases (Abl, Arg) | Non-receptor Tyrosine Kinase | Activated downstream of MET, regulate RhoA activity and actomyosin contractility | Required for cell scattering, tubulogenesis, migration, and invasion |
| ERM Proteins (Ezrin, Radixin, Moesin) | Cytoskeletal Linker Proteins | Connect MET and CD44 to the actin cytoskeleton | Influence cell shape and motility, facilitate MET internalization |
| Rho GTPases (Rac1, RhoA, CDC42) | Small GTPases | Activated downstream of MET, regulate actin cytoskeleton remodeling | Drive cell migration, invasion, membrane ruffling, scattering |
| Actin Cytoskeleton | Cellular Structure | Directly linked to adhesion molecules and MET-interacting proteins, undergoes remodeling upon MET activation | Essential for changes in cell shape, motility, migration, and invasion |
These intricate interactions highlight how activated MET signaling orchestrates changes in cell adhesion and the cytoskeleton, which are fundamental for cellular motility and morphogenesis in both physiological and pathological contexts.
Advanced Research Methodologies for Investigating Met
In Vitro Experimental Models
In vitro models are fundamental tools for dissecting the molecular mechanisms driven by MET activation, evaluating the efficacy of targeted therapies, and identifying potential biomarkers. These models allow for controlled manipulation of the cellular environment and precise measurement of cellular responses.
Cancer Cell Lines
Cancer cell lines are widely used in MET research due to their ease of culture, scalability, and the ability to maintain genetic alterations present in the original tumors. Numerous studies utilize cancer cell lines to investigate MET overexpression, amplification, and mutations, as well as the effects of MET inhibition. For instance, studies have analyzed MET receptor expression and phosphorylation in various cancer cell lines, including those derived from human osteosarcoma (HOS), non-small cell lung cancer (NSCLC), gastric cancer, breast cancer, prostate cancer, pancreatic cancer, and colorectal cancer. dovepress.commdpi.comwjgnet.com
Research using NSCLC cell lines, such as Hs746T (MET-mutated/amplified), H596 (MET-mutated), and H1993 (MET-amplified), has demonstrated the involvement of MET in regulating immune checkpoint pathways, specifically showing that MET suppression can up-regulate co-stimulatory molecules and down-regulate co-inhibitory molecules like PD-L1. mdpi.com In gastric cancer cell lines like MKN-45 (high MET expressor) and SNU-16 (moderate MET expressor), in vitro binding studies have been performed to determine MET concentrations and evaluate the biological activity of MET-targeting agents. nih.gov Studies in colorectal cancer cell lines, such as HCT116, have investigated how factors like parathyroid hormone-related peptide (PTHrP) modulate MET expression and activation, and how MET inhibition affects cell proliferation and migration. wjgnet.com
Detailed research findings from studies using cancer cell lines highlight the diverse roles of MET and the impact of targeting it. For example, inhibiting MET alone has sometimes shown limited anti-viability effects in certain cancer cell lines, suggesting the need for combination therapies. researchgate.net Studies combining MET inhibitors with inhibitors of other pathways, such as PI3K or MAPK, have shown greater reduction of tumor growth in vitro than single-agent therapy, indicating potential synergistic effects. mdpi.com
Three-Dimensional (3D) Cell Culture Systems
Three-dimensional (3D) cell culture systems offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cultures, better mimicking the in vivo tissue architecture and cell-cell/cell-matrix interactions. These models are increasingly used to study MET-driven processes like invasive growth and to screen for MET inhibitors. Growing MET-expressing cells in a 3D matrix, such as collagen, in the presence of hepatocyte growth factor (HGF), can trigger the formation of complex multicellular branched structures, a process known as "invasive growth," which is a hallmark of MET biological activity. pnas.org
3D tissue cultures have been utilized in high-content screening platforms to evaluate the activity and selectivity of MET inhibitors. By analyzing phenotypic profiles induced by HGF stimulation in 3D cultured cancer cells, researchers can quantify MET activity and assess the effectiveness of inhibitory compounds. researchgate.netnih.gov This approach allows for the measurement of numerous phenotype-derived parameters, providing a comprehensive assessment of compound effects in a more realistic context. researchgate.net
In Vivo Preclinical Models
In vivo preclinical models are crucial for evaluating the efficacy of MET-targeted therapies in a complex living system, considering factors like the tumor microenvironment, immune system interactions, and pharmacokinetics.
Xenograft Models
Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are commonly used to study MET-driven tumor growth and response to therapy. These models can utilize various human cancer cell lines with known MET alterations, such as overexpression, amplification, or mutation. dovepress.comnih.govcancernetwork.com
Studies using xenograft models have demonstrated significant tumor growth reductions with MET inhibitors in various cancer types, including colon, gastric, breast, prostate, and pancreatic cancers. dovepress.com For example, treatment with tivantinib (B1684700), a MET inhibitor, has shown substantial tumor growth reductions in xenograft mouse models using several human cancer cell lines. dovepress.com Xenograft models are also used to assess the impact of MET inhibition on tumor metastasis and angiogenesis. mdpi.commdpi.com Furthermore, xenograft models have been employed to investigate mechanisms of resistance to MET-targeted therapies and to evaluate combination strategies. mdpi.comaacrjournals.org
Data from xenograft studies can provide quantitative measures of tumor response. For instance, studies evaluating novel MET inhibitors in xenograft models have reported significant tumor growth inhibition or even regression compared to control groups. mdpi.com
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models involve implanting tumor tissue directly from a patient into immunocompromised mice. These models are considered to better recapitulate the heterogeneity and characteristics of human tumors compared to standard cancer cell line xenografts, making them valuable for evaluating targeted therapies like MET inhibitors in a more clinically relevant setting. mdpi.comnih.govaacrjournals.orgetsu.edu
PDX models have been established for various cancer types with MET alterations, including papillary renal cell carcinoma (pRCC) and glioblastoma. nih.govaacrjournals.orgetsu.edu Studies using pRCC PDX models with activating MET mutations or copy number gain have demonstrated the efficacy of selective MET inhibitors in inhibiting tumor growth and metastasis. nih.govaacrjournals.org PDX models are also used to characterize MET alterations, assess the response to tyrosine kinase inhibitors, and investigate resistance mechanisms. etsu.eduiiarjournals.org
Research using PDX models has shown that tumors with MET amplification can exhibit a strong response to MET inhibition, highlighting "oncogene addiction" in these models. etsu.edu These models are also used to evaluate novel therapeutic approaches, such as MET-targeting chimeric antigen receptor T cells (CAR-T cells). etsu.edu
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) involve introducing specific genetic alterations (e.g., oncogene expression, tumor suppressor gene knockout) into the mouse germline, leading to the spontaneous development of tumors that can closely mimic human cancers in terms of histopathology, molecular features, and progression. aacrjournals.orgembopress.org GEMMs offer the advantage of an intact immune system and a more natural tumor microenvironment compared to xenograft models. embopress.org
GEMMs have been developed to study the role of oncogenic forms of MET in tumorigenesis. For example, transgenic mouse lines expressing the TPR-MET oncogene have been generated, which develop spontaneous tumors, such as thymic T-cell lymphoma. aacrjournals.orgdovepress.com These models are valuable for exploring the efficacy and therapeutic potential of MET inhibitors in a setting where MET signaling is a primary driver of tumor development. aacrjournals.org
Studies using GEMMs have also investigated the role of MET in specific cancer types, such as mammary carcinomas, by introducing mutationally activated MET. pnas.org Furthermore, conditional knockout mouse models have been generated to study the essential roles of the HGF-MET signaling pathway in development, regeneration, and homeostasis in various tissues. nih.gov
Data from GEMMs can provide insights into the impact of MET inhibition on tumor growth and regression in a context of spontaneous tumor development. For instance, intravenous administration of a selective MET inhibitor in a TPR-MET transgenic lymphoma model led to a significant decrease in tumor growth and, in some cases, tumor regression. aacrjournals.org
Zebrafish Models for Developmental Studies
Zebrafish models are utilized to investigate the role of MET signaling during development. Studies in zebrafish have shown that MET signaling is involved in the axon growth and guidance of vagal motor neurons that innervate the pharyngeal arches. frontiersin.org Similar to its role in spinal motor neurons, MET signaling affects different aspects of motoneuron development in zebrafish. frontiersin.orgnih.gov met expression is observed in early developing primary motoneurons and in later developing secondary motoneurons in zebrafish. nih.gov Morpholino antisense oligonucleotides have been used to knock down Met function in zebrafish, revealing distinct roles in primary and secondary motoneurons. nih.gov Many secondary motoneurons were absent in met morpholino-injected embryos, suggesting that Met is required for their formation. nih.gov Chemical inhibitors have been used to test downstream pathways activated by Met in zebrafish, indicating that secondary motoneuron development may depend on the p38 and/or Akt pathways. nih.gov In met morpholino-injected embryos, primary motoneurons were present but a significant fraction had truncated axons. nih.gov Surprisingly, some primary motoneurons in met morpholino antisense oligonucleotide (MO)-injected embryos developed a hybrid morphology with both a peripheral axon innervating muscle and an interneuron-like axon within the spinal cord. nih.gov Additionally, primary motoneurons in met MO-injected embryos co-expressed mRNA encoding Choline acetyltransferase (their normal neurotransmitter, acetylcholine) and mRNA encoding Glutamate decarboxylase 1 (for GABA, a neurotransmitter not normally found in these motoneurons). nih.gov
The Met/HGF signaling pathway has also been studied in zebrafish cerebellar development to understand the developmental basis of conditions like autism. nih.gov Met morphants show altered cerebellar morphogenesis and reduced neuronal differentiation. nih.gov Loss-of-function experiments using antisense morpholino oligonucleotides targeting both the Met receptor and Hgf ligand activity in zebrafish have revealed requirements for Met and HGF in the correct morphogenesis of hypaxial muscles and in the process of proneuromast deposition from the posterior lateral line primordia. biologists.com
Molecular and Cellular Biology Techniques
Various molecular and cellular biology techniques are employed to study MET receptor expression, activation, and signaling.
Western Blot Analysis
Western blot analysis is a common technique used to detect and quantify MET protein levels and phosphorylation status. cellsignal.comcellsignal.comeneuro.orgresearchgate.netnih.govrndsystems.com This method involves separating proteins by gel electrophoresis and then transferring them to a membrane for antibody probing. Antibodies specific for total MET or phosphorylated MET at specific tyrosine residues (e.g., Tyr1234/1235, Tyr1349, Tyr1003) are used. cellsignal.comcellsignal.comeneuro.orgnih.gov
Western blot analysis has shown high levels of MET expression in certain cell lines, such as HT-29, Huh-7, and HepG2 cells, while minimal expression was observed in LNCaP cells. researchgate.net Stimulation with HGF can lead to the detection of phospho-MET in Western blots. eneuro.orgnih.gov Studies have used Western blotting to confirm that MET and β-catenin coimmunoprecipitate. eneuro.org Following HGF stimulation, β-catenin is phosphorylated at tyrosine 142 (Y142) and dissociates from MET, which can be observed via Western blot analysis of immunoprecipitated complexes. eneuro.org The level of β-catenin phosphorylated at Y142 increased in the presence of HGF, peaking at 5 minutes in one study using crude neocortical synaptosomes. eneuro.org Western blot analysis can also be used to examine the levels of phosphatases that regulate MET phosphorylation. nih.gov
An example of data that might be presented from a Western blot analysis of MET expression in different cell lines is shown below (hypothetical data based on search result researchgate.net):
| Cell Line | Relative MET Protein Expression (vs β-actin) |
| HT-29 | High |
| Huh-7 | Medium-High |
| HepG2 | Medium |
| LNCaP | Minimal |
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify MET mRNA expression levels. nih.goviqvia.comresearchgate.netoup.comoncotarget.com This technique involves reverse transcribing RNA into complementary DNA (cDNA), followed by PCR amplification using MET-specific primers. researchgate.netoup.com
RT-PCR analysis has been used to examine met expression in zebrafish development. nih.gov In human cell lines, RT-PCR experiments have revealed differential expression levels of the c-MET gene. oncotarget.com For instance, TCam-2 cells have shown higher levels of c-MET mRNA compared to NCCIT and NT2D1 cells. oncotarget.com RT-PCR can also be used to assess the expression of the MET ligand, HGF. oncotarget.com Studies have utilized RT-PCR to detect MET exon 14 skipping, a mutation leading to increased MET protein stability and signaling. nih.goviqvia.com A one-step RT-PCR assay has been developed and optimized for detecting METex14 skipped mRNAs in formalin-fixed paraffin-embedded (FFPE) samples. nih.gov During RT-PCR assay optimization for FFPE samples, it was observed that RNA fragmentation made detection of wild-type MET challenging, while METex14 was readily detectable due to its smaller amplicon size. nih.gov
An example of RT-PCR results showing MET mRNA expression in different cell lines could be presented as follows (hypothetical data based on search result oncotarget.com):
| Cell Line | Relative c-MET mRNA Expression (Fold Change) |
| TCam-2 | ~5.0 |
| NCCIT | ~1.5 |
| NT2D1 | ~1.0 |
Immunofluorescence and Immunohistochemistry (IHC)
Immunofluorescence (IF) and Immunohistochemistry (IHC) are techniques used to visualize the cellular localization and tissue distribution of the MET protein. cellsignal.comptglab.combiosb.comabcam.comresearchgate.netrndsystems.comoup.com These methods involve using antibodies that specifically bind to MET in fixed cells or tissue sections, followed by detection using fluorescently labeled secondary antibodies (IF) or enzyme-conjugated secondary antibodies that produce a colored precipitate (IHC).
Immunohistochemistry has been used to detect MET in various human and mouse tissues, including colon, breast, and liver cancer tissue. abcam.comrndsystems.com Membranous staining of MET has been observed in human colon and breast tissue sections. abcam.com IHC kits are available for staining MET in FFPE tissue samples. ptglab.com Immunofluorescent analysis of MET has also been performed in cell lines. abcam.com Confocal immunofluorescence has been used to establish the expression of PAR2 in human hepatocellular carcinoma cells and tissue, and potentially visualize its relationship with MET. oup.com
Flow Cytometry
Flow cytometry is a technique used to analyze the expression of MET on the surface of single cells within a population. bdbiosciences.comthermofisher.comthermofisher.combdbiosciences.comthermofisher.complos.org This method involves staining cells with fluorescently labeled antibodies specific for MET and then analyzing the fluorescence intensity of individual cells as they pass through a laser beam.
Flow cytometric analysis has been reported for detecting MET expression on various cell types, including mouse c-Met-transfected 293T cells and human A549 cells. thermofisher.comthermofisher.com Antibodies against human c-MET are available for flow cytometry applications and have been tested on cell lines like MDA-MB-231. bdbiosciences.combdbiosciences.com Flow cytometry can be used to assess MET expression on the surface of neutrophils and other myeloid cells. plos.org Studies have used flow cytometry to show that Leishmania mexicana upregulates c-MET expression on the surface of neutrophils. plos.org The mean fluorescence intensity (MFI) is often used as a measure of MET expression level in flow cytometry experiments. plos.org
An example of flow cytometry data showing MET expression on different cell populations could be presented as follows (hypothetical data based on search result plos.org):
| Cell Population | Treatment | Mean Fluorescence Intensity (MFI) of c-MET |
| Neutrophils | Unexposed | X |
| Neutrophils | L. mexicana-exposed (infected) | Y (Y > X) |
| Neutrophils | L. mexicana-exposed (non-infected) | X |
| Monocytes | Infected ears | Z |
| DCs | Infected ears | W |
Gene Silencing (shRNA, siRNA, CRISPR/Cas9)
"Omics" Approaches in MET Research
"Omics" technologies provide high-throughput methods for the global analysis of biological molecules, offering a comprehensive view of the molecular landscape in which MET functions.
Genomics and Next-Generation Sequencing
Genomics, particularly through the application of Next-Generation Sequencing (NGS), plays a crucial role in identifying genetic alterations affecting the MET gene. These alterations include gene amplification, mutations, and fusions, which can lead to aberrant MET activation and contribute to tumorigenesis. aacrjournals.orgresearchgate.netnih.govscilit.comoncotarget.com NGS allows for the comprehensive assessment of MET copy number alterations in large cohorts of tumors, providing insights into its prevalence across different cancer types. aacrjournals.orgnih.gov Studies have validated and optimized NGS analysis strategies for detecting MET amplification, comparing its performance to established methods like fluorescence in situ hybridization (FISH). aacrjournals.orgscilit.com While amplicon-based NGS can detect high-level MET amplification, particularly cases with a gene copy number greater than 10, it may face limitations in capturing the full spectrum of MET gene amplification, especially in the context of therapy-induced resistance mechanisms. scilit.com NGS has also been instrumental in identifying novel MET fusions, characterizing their breakpoints, and analyzing their incidence in various cancers. researchgate.net Furthermore, genomic profiling using NGS of circulating tumor DNA (ctDNA) allows for the monitoring of MET amplification and the emergence of secondary MET mutations in patients undergoing targeted therapy, providing insights into resistance mechanisms. oncotarget.com
Transcriptomics (e.g., RNA sequencing)
Transcriptomics, primarily utilizing RNA sequencing (RNA-Seq), enables the study of MET gene expression levels and the identification of different transcript variants. RNA-Seq can comprehensively determine the expression levels of all genes, including MET, in cells or tissues under various conditions, helping to understand changes in gene expression in different physiological and pathological states. cd-genomics.comresearchgate.net This technology is valuable for identifying genes with abnormally high or low expression, including MET, which may represent potential drug targets or biomarkers. researchgate.net RNA-Seq also facilitates the identification of gene fusions involving MET by analyzing transcript sequences. researchgate.net Beyond quantifying gene expression, RNA-Seq provides insights into alternative splicing events and transcript structure, contributing to a more complete understanding of MET's role. cd-genomics.com In research, RNA sequencing has been used to identify transcriptomic signatures associated with biological processes involving MET, such as mesenchymal-epithelial transformation (MET) during tissue repair. elifesciences.org
Proteomics and Phosphoproteomics
Proteomics and phosphoproteomics focus on the large-scale analysis of proteins and their phosphorylation status, respectively, offering critical information about MET protein expression, activation, and downstream signaling. Mass spectrometry (MS)-based proteomics is a widely used technique for identifying and quantifying proteins, providing insights into protein dynamics in different biological and pathological situations. mdpi.comportlandpress.com Phosphoproteomics specifically investigates protein phosphorylation, a key post-translational modification that regulates protein activity and signaling pathways. creative-proteomics.comportlandpress.comnih.gov By identifying phosphorylated proteins and sites, researchers can gain insights into the activity and interactions of proteins involved in MET-mediated signaling cascades. creative-proteomics.com Quantitative MS-based phosphoproteomics is a powerful tool for uncovering activated oncogenic signaling networks, although identifying low-abundance phosphorylation sites, such as phosphotyrosine sites critical for kinase activity like MET, can be challenging. nih.gov Studies have utilized phosphoproteomics to investigate the mechanisms of sarcomas and identify MET as a potential therapeutic target. creative-proteomics.com Phosphoproteomic analysis can also reveal the activation of MET signaling, even in the absence of MET gene amplification, and shed light on signaling crosstalk involved in acquired resistance to targeted therapies. mdpi.com
Metabolomics (e.g., in relation to pro-tumor metabolism)
Metabolomics involves the comprehensive study of metabolites within a biological system, providing a snapshot of metabolic activity. Research has linked the MET family of receptor tyrosine kinases, including MET, to the promotion of pro-tumor metabolism. researchgate.netnih.govmdpi.com Cancer cells often exhibit significant metabolic reprogramming to support their growth and proliferation, shifting towards increased glycolysis and altered biosynthesis pathways. nih.govmdpi.com MET signaling has been shown to promote increased glycolysis by upregulating key glycolytic enzymes and to influence cholesterol biosynthesis. nih.govmdpi.com Metabolomics approaches can be used to investigate these metabolic changes driven by MET activity, identifying potential metabolic vulnerabilities in MET-driven cancers that could serve as therapeutic targets. researchgate.netnih.gov The Metabolic Epidemiology Team (MET) at IARC, for example, utilizes metabolomics, among other molecular epidemiological approaches, to investigate how metabolic abnormalities influence cancer development. who.int Tools like MetaboAnalyst support comprehensive metabolomics data analysis, including statistical and pathway analysis, which can be applied to study metabolic changes related to MET signaling. metaboanalyst.ca
Bioinformatics and Computational Modeling
Bioinformatics and computational modeling are essential for analyzing and interpreting the vast amounts of data generated by 'omics' technologies, providing a framework for understanding complex biological processes involving MET.
Structure-Activity Relationship (SAR) Studies of MET Inhibitors
Structure-Activity Relationship (SAR) studies are a fundamental approach in medicinal chemistry aimed at understanding how modifications to a molecule's chemical structure influence its biological activity. nih.govresearchgate.net In the context of investigating potential MET inhibitors, SAR studies are crucial for identifying key structural features required for potent binding to the MET receptor and effective inhibition of its kinase activity. nih.govresearchgate.netuq.edu.au
When investigating a compound like Met-pro (PubChem CID: 11893572) or a series of related molecules for potential MET inhibitory activity, SAR studies would involve a systematic process:
Synthesis of Analogs: Chemically synthesize a series of compounds structurally related to this compound. These analogs would incorporate specific modifications to the parent this compound structure. Potential modifications could include:
Changes to the amino acid side chains (e.g., modifying the methionine sulfhydryl group or the proline ring).
Alterations to the peptide bond (e.g., introducing isosteres or reducing the amide bond).
Cyclization (e.g., forming a cyclic dipeptide like Cyclo(-Met-Pro), PubChem CID: 6428989).
Addition or removal of functional groups.
Stereochemical variations.
Biological Activity Assessment: Evaluate the inhibitory activity of this compound and each synthesized analog against the MET receptor. This typically involves biochemical and cell-based assays.
Biochemical Assays: Measure the compound's ability to inhibit the kinase activity of purified recombinant MET protein. Common methods include enzyme-linked immunosorbent assays (ELISAs) or other assays that quantify the phosphorylation of a substrate by MET. guidetopharmacology.org The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify potency in these assays.
Cell-Based Assays: Assess the compound's effect on MET phosphorylation or downstream signaling pathways in cells that express MET. These assays can provide insight into cellular permeability and target engagement in a more physiological context. guidetopharmacology.org
Data Analysis and Correlation: Analyze the biological activity data (e.g., IC50 values) in conjunction with the structural variations among the compounds. This involves identifying correlations between specific structural features and observed potency or efficacy. Computational tools, such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking, can complement experimental data by providing insights into how the molecules interact with the MET binding site. nih.govresearchgate.netnih.gov
Detailed Research Findings (Hypothetical Illustration)
To illustrate the type of data generated in SAR studies focused on a scaffold like this compound for MET inhibition, consider a hypothetical scenario where this compound and a few hypothetical analogs are synthesized and tested.
Table 1: Hypothetical MET Inhibitory Activity of this compound and Analogs
| Compound ID | Structure (Illustrative Modification) | Hypothetical MET Kinase IC50 (µM) | Notes |
| This compound | Methionylproline | >100 | Parent dipeptide |
| Analog A | This compound with N-terminal modification | 55 | Slight improvement |
| Analog B | This compound with Proline ring modification | 1.2 | Significant improvement |
| Analog C | Cyclic this compound (Cyclo(-Met-Pro)) | 80 | Reduced activity compared to Analog B |
| Analog D | This compound with C-terminal modification | 3.5 | Moderate improvement |
Note: The structures and activity values in this table are purely hypothetical and for illustrative purposes only to demonstrate the concept of SAR data.
SAR studies, applied to a compound like this compound and its derivatives, are therefore essential for transforming initial observations into optimized lead compounds with enhanced potency and selectivity for the MET receptor, ultimately contributing to the development of targeted therapies. nih.govresearchgate.net
Therapeutic Strategies Targeting Met Signaling
Small Molecule MET Kinase Inhibitors
Small molecule MET kinase inhibitors are compounds designed to interfere with the ATP-binding site of the MET receptor's intracellular kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. These inhibitors can be broadly categorized into two main groups: selective MET inhibitors and multi-kinase inhibitors that also target MET.
Selective MET Inhibitors (e.g., Tepotinib (B1684694), AMG 337, INC 280)
Selective MET inhibitors are designed to potently and specifically target the MET kinase with minimal activity against other kinases. This selectivity can potentially lead to a more favorable safety profile.
Tepotinib is an orally available, highly selective, and potent ATP-competitive inhibitor of MET. researchgate.net It has demonstrated efficacy in preclinical models by inhibiting MET in a concentration-dependent manner, regardless of the mode of MET activation. nih.gov In vivo studies have shown that tepotinib exhibits significant, dose-dependent antitumor activity in various MET-dependent tumor models. nih.gov Notably, tepotinib can cross the blood-brain barrier and has shown strong antitumor effects in both subcutaneous and orthotopic brain metastasis models. nih.gov The VISION Phase II trial showed that tepotinib induced durable responses in patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. researchgate.net
Capmatinib (B1663548) (INC280) is a potent and selective oral MET inhibitor. tandfonline.com Preclinical data supported a clinical biomarker strategy for patient selection, showing that capmatinib is active against cancer models with MET amplification, significant MET overexpression, MET exon 14 skipping mutations, or MET activation through its ligand, HGF. aacrjournals.org Capmatinib inhibits the MET pathway both in vitro and in vivo. tandfonline.com
Clinical Trial Data for Selective MET Inhibitors
| Compound | Trial Phase | Cancer Type | Key Findings |
|---|---|---|---|
| Tepotinib | Phase II (VISION) | NSCLC with METex14 skipping | Durable responses observed. researchgate.net |
| AMG 337 | Phase I | Advanced Solid Tumors | ORR of 9.9% in all patients, 29.6% in MET-amplified patients. nih.gov |
| AMG 337 | Phase II | MET-amplified G/GEJ/E Adenocarcinoma & other solid tumors | ORR of 18% in G/GEJ/E cohort; no responses in other solid tumors. aacrjournals.orgnih.gov |
| Capmatinib (INC280) | Preclinical | Various with MET activation | Active against models with MET amplification, overexpression, METex14 skipping, or HGF-driven activation. aacrjournals.org |
Multi-Kinase Inhibitors with MET Activity (e.g., Cabozantinib (B823), XL184)
Multi-kinase inhibitors are small molecules that target several different tyrosine kinases, including MET. This broader spectrum of activity can be beneficial in tumors where multiple signaling pathways are activated.
Cabozantinib (XL184) is a potent oral inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2. asco.org Dysregulation of both MET and VEGFR2 signaling has been observed in NSCLC, and MET upregulation has been implicated in resistance to EGFR inhibitors. asco.org Preclinical studies have shown that cabozantinib can inhibit MET and VEGFR2 phosphorylation in vivo. aacrjournals.org In various tumor models, cabozantinib treatment led to dose-dependent inhibition of tumor growth. aacrjournals.org A Phase II randomized discontinuation trial of cabozantinib in metastatic NSCLC showed clinical activity. asco.org Furthermore, cabozantinib has been shown to inhibit the growth and invasion of preclinical triple-negative breast cancer (TNBC) models. nih.gov
Clinical Trial Data for Cabozantinib (XL184)
| Trial Phase | Cancer Type | Key Findings |
|---|---|---|
| Phase II | Metastatic NSCLC | Demonstrated clinical activity. asco.org |
| Phase II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Investigated in a randomized discontinuation trial. ascopubs.org |
| Preclinical | Triple-Negative Breast Cancer (TNBC) | Inhibited growth and invasion in preclinical models. nih.gov |
Monoclonal Antibodies Targeting MET or HGF
Monoclonal antibodies (mAbs) represent another therapeutic strategy to inhibit the MET signaling pathway. These can be directed against the MET receptor itself or its ligand, HGF.
Onartuzumab (MetMAb) is a humanized, monovalent monoclonal antibody that targets the MET receptor. creativebiolabs.net Its unique monovalent design prevents it from causing receptor dimerization and subsequent pathway activation, which can be an issue with bivalent antibodies. nih.gov Onartuzumab works by blocking the binding of the HGF α-chain to MET, which in turn inhibits HGF-induced MET activation and downstream signaling. nih.govnih.gov It has demonstrated antitumor activity in various human tumor xenograft models. creativebiolabs.net
Rilotumumab is a fully human monoclonal antibody that specifically targets HGF. nih.gov By binding to and neutralizing HGF, rilotumumab prevents it from binding to and activating the MET receptor. cancer.gov This inhibition of HGF/MET-driven signaling can block downstream pathways involved in cell proliferation, migration, and survival. nih.gov However, in 2014, Amgen halted all clinical trials of rilotumumab in advanced gastric cancer due to an observed increase in deaths in the group receiving rilotumumab in combination with chemotherapy compared to chemotherapy alone. wikipedia.org
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a targeted therapy that combines the specificity of a monoclonal antibody with the cytotoxic effects of a potent chemotherapy drug. nih.gov In the context of MET signaling, ADCs are designed to target the MET receptor on the surface of tumor cells.
Telisotuzumab vedotin is a first-in-class ADC that targets c-Met. ascopubs.org It is composed of the anti-c-Met monoclonal antibody, ABT-700, linked to the microtubule inhibitor monomethyl auristatin E (MMAE). nih.gov Upon binding to c-Met on tumor cells, telisotuzumab vedotin is internalized, and the MMAE is released, leading to cell cycle arrest and apoptosis. nih.govpatsnap.com Preclinical studies have indicated that this ADC has antitumor activity in c-Met-expressing cells, both with and without MET gene amplification. ascopubs.org A first-in-human Phase I study in patients with advanced solid tumors showed promising antitumor activity and a manageable safety profile. ascopubs.orgnih.gov There are currently nine c-Met-targeting ADCs in various phases of clinical studies for the treatment of a range of solid tumors. nih.gov
Combination Therapies for Overcoming Resistance
A significant challenge in targeted cancer therapy is the development of resistance. In the case of therapies targeting the Epidermal Growth Factor Receptor (EGFR), amplification of the MET gene is a known mechanism of acquired resistance. nih.gov This has led to the investigation of combination therapies that simultaneously inhibit both EGFR and MET signaling pathways.
With EGFR Tyrosine Kinase Inhibitors
Preclinical models have demonstrated that combining a MET tyrosine kinase inhibitor (TKI) with an EGFR TKI can effectively overcome resistance caused by MET amplification. aacrjournals.org Several clinical studies have provided evidence supporting this combination strategy. For instance, a real-world study involving 38 patients who received a combination of an EGFR-TKI and crizotinib (B193316) (a multi-kinase inhibitor with MET activity) showed an objective response rate (ORR) of 48.6% and a disease control rate (DCR) of 82.9%. frontiersin.org A meta-analysis of six clinical studies with a total of 562 NSCLC patients who had developed acquired MET-driven resistance to prior EGFR-TKI therapy found that the combination of a MET-TKI and an EGFR-TKI resulted in a pooled ORR of 49.2% and a DCR of 78.6%. bioengineer.org The median duration of response was approximately 6.85 months, and the median progression-free survival was 5.62 months. bioengineer.org These findings suggest that dual inhibition of EGFR and MET is a promising strategy for patients with EGFR-mutant NSCLC who have developed resistance via MET amplification. mdpi.comnih.govnih.gov
Clinical Data on EGFR and MET Inhibitor Combination Therapy
| Study Type | Patient Population | Key Findings |
|---|---|---|
| Real-world study | 38 patients with EGFR mutation and MET amplification post-EGFR TKI | ORR: 48.6%, DCR: 82.9% with EGFR-TKI + crizotinib. frontiersin.org |
| Meta-analysis | 562 NSCLC patients with acquired MET-driven resistance to EGFR-TKIs | Pooled ORR: 49.2%, Pooled DCR: 78.6%. bioengineer.org |
| Phase Ib/II trial | EGFR-mutant NSCLC with MET dysregulation post-EGFR TKI | ORR of 47% in MET-amplified tumors with capmatinib + gefitinib. nih.gov |
With Chemotherapeutic Agents (e.g., Cisplatin)
Combining MET inhibitors with traditional chemotherapeutic agents aims to exploit potential synergistic effects and overcome resistance. Preclinical studies have explored the rationale for such combinations. For instance, hepatocyte growth factor (HGF), the ligand for the MET receptor, has been shown to partially rescue canine osteosarcoma cells from doxorubicin-induced cell death, an effect that was preventable by MET inhibition. aacrjournals.org This suggests that blocking the MET pathway could prevent chemoresistance.
In gastric cancer models, the MET-selective tyrosine kinase inhibitor (TKI) savolitinib (B612288) was shown to enhance the efficacy of the chemotherapeutic agent docetaxel (B913) in patient-derived xenograft models with MET dysregulation. nih.gov While direct clinical trial data on MET inhibitor combinations with cisplatin (B142131) for the specified cancers is limited in the provided search results, the underlying principle is to target both the bulk tumor population with chemotherapy and the MET-driven cancer cells that may be responsible for resistance and metastasis.
With Other Targeted Therapies (e.g., VEGF, PI3K, Src)
The crosstalk between the MET pathway and other critical signaling cascades provides a strong rationale for combination therapies with other targeted agents.
VEGF Inhibitors: A significant positive feedback loop between MET and the VEGF/VEGFR2 pathway has been identified. nih.gov MET can upregulate VEGFR2 expression, while VEGF can promote MET phosphorylation. nih.gov This synergistic relationship is implicated in tumor angiogenesis and resistance to anti-VEGF therapy. nih.gov Preclinical studies in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) have shown that dual inhibition of MET and VEGF signaling can markedly restrain tumor growth. nih.govnih.gov For example, combining the MET inhibitor crizotinib with the anti-VEGF antibody bevacizumab enhanced sensitivity to EGFR TKIs in resistant NSCLC cells. nih.gov Similarly, the combination of the MET inhibitor volitinib and the VEGFR2 inhibitor apatinib (B926) synergistically inhibited tumor growth, reduced microvessel density, and increased apoptosis in CRC patient-derived xenograft models. nih.gov
PI3K Inhibitors: The PI3K/AKT pathway is a crucial downstream effector of MET signaling, involved in cell proliferation and survival. frontiersin.orgtandfonline.com Aberrant MET activation often leads to sustained PI3K/AKT signaling. nih.govfrontiersin.org In gastric cancer cells with high MET expression, MET inhibitors like volitinib and savolitinib have demonstrated the ability to suppress the downstream PI3K/Akt pathway. nih.govfrontiersin.org Co-targeting MET and PI3K is a rational strategy to achieve a more complete blockade of this critical survival pathway, potentially preventing resistance mediated by pathway reactivation.
Src Inhibitors: Src kinase is another key mediator of MET signaling. nih.gov Research in colon cancer has shown that Src is a key factor mediating the interaction of MET with other receptor tyrosine kinases like EGFR. nih.gov In gastric tumors, the inhibition of Src was found to enhance cellular sensitivity to MET inhibitors, suggesting a therapeutic potential for combinatorial treatments. aacrjournals.org Further studies have demonstrated that sustained c-Met activation can mediate resistance to c-Src inhibition, and that the combination of c-Src and c-Met inhibitors results in synergistic cytotoxicity and enhanced apoptosis. nih.gov
Therapeutic Potential in Specific Pathologies
The therapeutic strategy of targeting the MET pathway has been investigated across a range of specific cancers where MET dysregulation is a known oncogenic driver.
Non-Small Cell Lung Cancer (NSCLC)
MET alterations, including MET exon 14 skipping mutations and MET gene amplification, are recognized oncogenic drivers in a subset of NSCLC patients. bohrium.commdpi.com These alterations are associated with a poor prognosis. mdpi.com MET inhibitors have shown significant promise in this patient population.
Several MET TKIs have been investigated in clinical trials:
Capmatinib: In the GEOMETRY mono-1 trial, treatment-naïve patients with MET exon 14 mutations had an ORR of 71.4%. mdpi.com
Tepotinib: Approved for metastatic NSCLC harboring MET exon 14 skipping alterations. onclive.comcsic.es
Crizotinib: In an expansion cohort of the PROFILE 1001 trial for patients with MET exon 14 mutations, the ORR was 32%. onclive.com
Savolitinib: Showed promising results in patients with MET exon 14 skipping mutations. frontiersin.org
The MET pathway is also a known mechanism of acquired resistance to EGFR TKIs. mdpi.com Therefore, combining MET inhibitors with EGFR inhibitors is an area of active investigation for patients with EGFR-mutant NSCLC who develop MET-mediated resistance. nih.gov
| MET Inhibitor | Trial/Study | Patient Population | Key Finding (ORR) |
|---|---|---|---|
| Capmatinib | GEOMETRY mono-1 | Treatment-naïve NSCLC with METex14 | 71.4% |
| Crizotinib | PROFILE 1001 (expansion cohort) | NSCLC with METex14 | 32% |
| Multiple METi | Meta-analysis | NSCLC with METex14 | 39.3% |
| Multiple METi | Meta-analysis | NSCLC with MET dysregulation | 28.1% |
Hepatocellular Carcinoma (HCC)
The HGF/c-MET signaling pathway is implicated in the pathogenesis of HCC, promoting tumor growth, angiogenesis, and metastasis. aacrjournals.orgnih.gov MET overexpression is observed in 20-48% of HCC patients and is associated with a worse prognosis. nih.gov Preclinical studies have shown that MET inhibition can suppress the growth of MET-positive HCC cells. nih.govnih.govmdpi.com
Several MET inhibitors have been evaluated in clinical trials for advanced HCC, often in patients who have progressed on or are intolerant to sorafenib (B1663141). mdpi.com
Tepotinib: In a phase II trial for patients with advanced MET-high HCC after sorafenib treatment, 63.3% of cases were progression-free at 12 weeks. nih.gov
| MET Inhibitor | Trial/Study | Patient Population | Key Finding |
|---|---|---|---|
| Tivantinib (B1684700) | Phase II | MET-positive advanced HCC | Improved overall survival |
| Tivantinib | METIV-HCC (Phase III) | MET-high advanced HCC | No improvement in overall survival vs. placebo |
| Cabozantinib | CELESTIAL (Phase III) | Advanced HCC (post-sorafenib) | Improved median overall survival vs. placebo |
| Tepotinib | Phase II | MET-high advanced HCC (post-sorafenib) | 63.3% progression-free at 12 weeks |
Gastric Cancer
Aberrant MET pathway activation, primarily through gene amplification and protein overexpression, is a key factor in the progression of gastric cancer and is linked to poor patient outcomes. nih.govtandfonline.com MET overexpression has been reported in 39-60% of cases, while gene amplification occurs in 4-7%. nih.gov Preclinical studies in MET-amplified gastric cancer cells have shown that MET inhibitors can suppress tumor cell proliferation and tumor progression. nih.gov
Several MET TKIs have shown promising activity in MET-amplified gastric cancer:
Savolitinib: In a phase II trial (VIKTORY), patients with MET-amplified gastric cancer treated with savolitinib monotherapy achieved an ORR of 50%. dovepress.com
AMG 337: A phase I trial reported dramatic responses in a subset of patients with MET-amplified esophagogastric cancers. mdedge.com A subsequent phase II study in adults with MET-amplified gastric or gastroesophageal junction adenocarcinoma showed an ORR of 18%. dovepress.com
Crizotinib: In a study of patients with chemotherapy-refractory, MET-amplified esophagogastric adenocarcinoma, crizotinib monotherapy resulted in an ORR of 33.3%. nih.gov
MET activation has also been identified as a mechanism of resistance to anti-HER2 therapy, suggesting that a combination of MET and HER2 inhibitors could be a valuable strategy for patients with co-expression of these receptors. nih.govfrontiersin.org
| MET Inhibitor | Trial/Study | Patient Population | Key Finding (ORR) |
|---|---|---|---|
| Savolitinib | VIKTORY (Phase II) | MET-amplified Gastric Cancer | 50% |
| AMG 337 | Phase II | MET-amplified Gastric/GEJ Cancer | 18% |
| Crizotinib | AcSé-crizotinib | MET-amplified Esophagogastric Adenocarcinoma | 33.3% |
Osteosarcoma
Osteosarcoma is the most common primary malignant bone tumor, and the HGF/MET pathway plays a crucial role in its growth, invasion, metastasis, and drug resistance. frontiersin.orgnih.gov MET is frequently overexpressed in osteosarcoma tissue and is often associated with a poor prognosis. frontiersin.orgnih.gov Studies have shown that sustained MET activation can drive the malignant transformation of osteoblasts into osteosarcoma cells. frontiersin.org
The therapeutic potential of targeting MET in osteosarcoma has been demonstrated in preclinical settings:
PHA-665752: This selective MET inhibitor was found to suppress osteosarcoma progression, promote apoptosis, and inhibit the proliferation of human osteosarcoma cells, mediated through the ERK1/2 pathway. nih.gov In vivo experiments also showed that PHA-665752 suppressed tumor growth in a mouse model. nih.gov
Cabozantinib: The efficacy of this multi-kinase inhibitor in patients with advanced osteosarcoma has been demonstrated, suggesting its potential as a novel therapeutic option. nih.gov
Crizotinib (PF-02341066): This inhibitor has been shown to inhibit osteosarcoma growth in xenograft models. nih.gov
Anlotinib (B1662124): A novel inhibitor targeting both MET and VEGFR2, anlotinib has shown significant inhibition of tumor growth and lung metastasis in an orthotopic osteosarcoma model. nih.gov
These findings underscore that MET is a relevant and druggable target for therapeutic intervention in osteosarcoma. aacrjournals.orgnih.gov
Based on a comprehensive review of scientific literature, the term "Met-pro" does not correspond to a recognized chemical compound developed as a therapeutic agent for targeting MET signaling in cancer. The name "this compound" is formally identified in chemical databases, such as PubChem, as a dipeptide composed of L-methionine and L-proline, which is a metabolite and not a therapeutic drug. nih.gov
The user's request specifies an article focused solely on a compound named "this compound" within the context of therapeutic strategies for several specific cancers known to involve the MET signaling pathway. The MET receptor tyrosine kinase is indeed a significant target in oncology, and numerous MET inhibitors (such as crizotinib, cabozantinib, and capmatinib) have been developed and are under investigation for various malignancies. nih.govwikipedia.orgsciencedaily.com However, "this compound" is not among these established or investigational therapeutic agents.
Given the strict constraint to focus exclusively on "this compound" and the absence of this compound in the specified therapeutic context, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Fulfilling the request would require fabricating information, which would be misleading and scientifically unsound.
It is possible that "this compound" is a misnomer, an internal project codename not available in public literature, or an abbreviation for a different compound. Without clarification on the precise chemical identity of the intended subject, an article on its therapeutic strategies cannot be produced.
Biomarker Development and Clinical Implications of Met Aberrations
Prognostic and Predictive Biomarkers
MET aberrations serve as valuable diagnostic, prognostic, and predictive biomarkers in human cancers. nih.gov Aberrant activation of the MET pathway in tumor tissue, including MET gene overexpression, gene amplification, exon 14 skipping, and other activating mutations, is consistently associated with shorter survival and poor prognosis in many cancer types, particularly NSCLC, breast, head and neck, colorectal, gastric, and pancreatic cancers. uniroma1.itnih.gov For instance, MET amplification has been shown to be a prognostic biomarker in breast and head and neck cancers. researchgate.net Increased circulating Hepatocyte Growth Factor (HGF), the ligand for MET, has also been presented as a valuable prognostic and diagnostic biomarker in many cancers, although its predictive value is debated. uniroma1.itnih.gov Increased levels of soluble MET (sMET) in circulation have also been linked to poor prognosis, though the evidence is not as robust as with tissue-based biomarkers. nih.gov
MET-activating mutations, particularly those leading to exon 14 skipping, have garnered significant clinical interest as strong predictive biomarkers for response to MET-targeted therapies. researchgate.net Studies have demonstrated the predictive value of MET biomarkers in identifying patients who benefit most from HGF/MET targeted therapies. uniroma1.itnih.gov High predictive values have been observed for response to specific MET inhibitors like foretinib (B612053) and savolitinib (B612288) in renal cancer, and tivantinib (B1684700) in NSCLC and colorectal cancer. uniroma1.itnih.gov However, studies based solely on MET expression have sometimes shown limited value in patient stratification, potentially due to a lack of standardization in methodologies, particularly in scoring systems for immunohistochemistry, or the absence of oncogenic addiction to the MET pathway despite detected overexpression. uniroma1.it
Diagnostic Approaches for MET Alterations
Identifying MET dysregulation is crucial for accurately selecting patients who may benefit from targeted therapy. merckgroup.com MET alterations can be identified using either tissue or liquid biopsies. merckgroup.com Due to the complexity and diversity of MET alterations, and the variety of platform technologies available, their detection can be challenging. nih.gov Techniques with high sensitivity, specificity, and reliable molecular detection accuracy are needed to overcome these challenges and support biomarker-guided therapies. nih.gov
Fluorescence In Situ Hybridization (FISH) for Gene Amplification
Fluorescence In Situ Hybridization (FISH) is a standard analytical method for detecting MET gene amplification. cmetexplorer.comnih.gov FISH uses a probe specific for the MET gene to detect increases in gene copy number. ohsu.edu MET gene amplification, which results in increased synthesis of the MET protein, has been associated with poor clinical outcomes and is detected in malignant tumors using FISH. merckgroup.comohsu.edubiocare.net FISH analysis typically involves scoring the number of MET gene signals and comparing them to a control probe (such as for chromosome 7 centromere, CEP7) to determine the MET/CEP7 ratio. researchgate.netcancernetwork.com MET amplification is often defined by a MET/CEP7 ratio of ≥2.0, although different scoring systems exist. researchgate.netmdpi.com While FISH is considered the gold standard for detecting MET amplification, determining the cutoff for MET positivity can be challenging as the magnitude of amplification is a continuous variable. nih.govnih.gov
Next-Generation Sequencing (NGS) for Mutations and Exon Skipping
Next-Generation Sequencing (NGS) is becoming increasingly relevant for optimizing therapy by revealing the mutational profile of tumors. mdpi.com NGS allows for the detection of a wide variety of MET aberrations, including point mutations, gene amplifications, fusions, and mutations leading to MET exon 14 skipping. nih.govnih.govmdpi.comeasp.es MET exon 14 skipping mutations, which result in the exclusion of exon 14 during mRNA processing, lead to an activated MET protein and are clinically actionable alterations. primescholars.comtandfonline.com These mutations are diverse, with numerous distinct DNA sequence variants described, necessitating comprehensive genomic profiling by clinical laboratories for routine detection. primescholars.comtandfonline.com
Both DNA-based and RNA-based NGS methods can be used to detect MET exon 14 skipping mutations. dovepress.comprimescholars.com RNA sequencing can detect the fusion transcript resulting from exon 14 skipping, regardless of the underlying genomic alteration. dovepress.comascopubs.org DNA-based NGS can detect the genomic alterations that cause exon 14 skipping, but requires careful optimization to cover the diverse variants in and around exon 14. mdpi.comtandfonline.comascopubs.orgtargetedonc.com Studies have shown that customized DNA-based NGS panels can accurately detect a high percentage of reported MET exon 14 skipping alterations. targetedonc.com NGS is increasingly the preferred clinical diagnostic approach for identifying genetic alterations due to its ability to detect multiple types of alterations simultaneously. easp.es
Liquid Biopsy for Circulating Tumor DNA (ctDNA) Analysis
Liquid biopsy, which involves analyzing circulating tumor DNA (ctDNA) in bodily fluids like blood, is emerging as a feasible and less invasive diagnostic approach for detecting MET alterations. merckgroup.comdovepress.comnih.govclintile.com ctDNA consists of DNA fragments shed into the bloodstream by tumor cells, carrying the same genetic alterations as the primary tumor. nih.govcd-genomics.com Analyzing ctDNA allows for the interrogation of tumor-specific molecular alterations and can account for molecular heterogeneity by collecting fragments from tumors throughout the body. nih.govclintile.com
NGS analysis of ctDNA is a promising method for noninvasive cancer detection and monitoring. cd-genomics.com ctDNA analysis can provide valuable information about specific genetic alterations, including MET amplifications and mutations, without the need for invasive tissue biopsies. nih.govcd-genomics.com Liquid biopsy is particularly useful when tissue samples are unavailable or when rapid therapeutic decisions are required. ispor.org While advances in ctDNA analysis are propelling liquid biopsies towards wider clinical integration, limitations include analytical performance, potential false-negative rates, and biological noise. ascopubs.org The clinical value of liquid biopsies is under active investigation in clinical trials. ascopubs.org
Clinical Trial Design and Outcomes for MET-Targeted Therapies
The clinical landscape for MET-targeted therapies has evolved significantly, with numerous agents in various phases of clinical evaluation, including small molecules, monoclonal antibodies, and antibody-drug conjugates. patsnap.comnih.govmdpi.com These agents are being tested as monotherapies or in combination with other agents in various cancers. nih.gov
Ongoing clinical trials for MET-targeting therapies predominantly incorporate early-phase (I/II) designs with adaptive features. patsnap.com These studies often use a dose-escalation format followed by dose-expansion cohorts based on MET alterations. patsnap.com Many trials have become increasingly biomarker-driven, emphasizing genomic profiling using NGS and IHC to select patients with MET amplification, exon 14 skipping mutations, or overexpression. patsnap.com Adaptive trial designs allow for modifications based on interim efficacy and safety data. patsnap.com In more advanced settings, randomized controlled designs are being considered to compare new agents against standard-of-care therapies or in combination with other targeted agents. patsnap.com
A systematic review of clinical trials evaluating MET inhibitors identified 49 publications, with the majority being phase II studies (51.02%). nih.govd-nb.info A significant proportion (44.89%) reported outcomes in NSCLC patients with MET alterations, including amplification, overexpression, and exon 14 skipping mutations. nih.govd-nb.info Clinical responses and outcomes have varied considerably across studies and MET alteration types. nih.govd-nb.info
MET-selective tyrosine kinase inhibitors (TKIs) such as capmatinib (B1663548), tepotinib (B1684694), and savolitinib have shown promise and may become a new standard of care in NSCLC, particularly for those with MET exon 14 skipping mutations. nih.govd-nb.info For example, the VISION phase II trial demonstrated promising efficacy data for tepotinib in NSCLC patients with MET exon 14 skipping mutations. amegroups.org Combination strategies, such as pairing MET inhibitors with EGFR TKIs, are also being explored to overcome acquired resistance. nih.govd-nb.info Early-phase studies of novel MET inhibitors have shown encouraging safety profiles and preliminary efficacy in advanced NSCLC and gastric cancer. patsnap.com
Despite promising updates, challenges remain in the clinical development of MET-targeted therapies, including the heterogeneity of MET alterations, the development of acquired resistance, and the need for refined patient selection and adaptive trial designs to fully realize the therapeutic potential of targeting MET. patsnap.com
Table 1: Diagnostic Approaches for MET Alterations
| Diagnostic Approach | MET Aberration Detected | Methodology | Sample Type | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Protein Overexpression | Antibody binding to MET protein | Tissue (FFPE) | Widely available, cost-effective | Lack of standardized scoring, poor correlation with genomic alterations, limited for exon 14 skipping |
| Fluorescence In Situ Hybridization (FISH) | Gene Amplification | Fluorescent probes binding to MET gene locus | Tissue (FFPE), Blood, Bone Marrow | Gold standard for amplification, visual assessment of gene copy number | Requires specific probes, interpretation can be challenging for polysomy |
| Next-Generation Sequencing (NGS) | Mutations, Exon Skipping, Amplification, Fusions | High-throughput DNA/RNA sequencing | Tissue (FFPE), Blood (ctDNA) | Detects multiple alteration types, comprehensive genomic profiling | Requires specialized equipment and expertise, bioinformatics analysis complexity |
| Liquid Biopsy (ctDNA Analysis) | Mutations, Amplification, Fusions (in ctDNA) | NGS or other sensitive DNA analysis methods | Blood (Plasma) | Less invasive, can assess tumor heterogeneity, useful when tissue is limited | Lower sensitivity for low tumor burden, biological noise, variable false negatives |
Table 2: Examples of MET Alterations and Associated Clinical Outcomes/Predictive Value
| MET Alteration | Associated Prognosis | Predictive Value for MET Inhibitors | Cancer Types |
| Gene Amplification | Poor prognosis | Predictive (especially high-level) | NSCLC, Gastric, Breast, Head and Neck, others |
| Exon 14 Skipping Mutations | Poor prognosis | High predictive value | NSCLC, Gliomas, Gastro-esophageal carcinomas |
| Other Activating Mutations | Poor prognosis | Predictive | Various cancers (e.g., renal, NSCLC, colorectal) |
| Protein Overexpression | Poor prognosis (in some studies) | Variable/Less consistent predictive value | Gastric, NSCLC, HCC, others |
Compound Names and PubChem CIDs
This article focuses on the MET gene and protein, and the clinical implications of their aberrations, rather than specific chemical compounds. PubChem is a database for chemical molecules. Therefore, providing PubChem CIDs for the MET gene or protein is not applicable. Specific MET inhibitors mentioned in the context of clinical trials (e.g., capmatinib, tepotinib, savolitinib, foretinib, tivantinib, crizotinib (B193316), cabozantinib (B823), onartuzumab, vebreltinib) are chemical compounds or antibodies, but the user's instructions specifically excluded dosage, administration, safety, and adverse effects, and the focus was on the outline provided, which centered on biomarkers, diagnostics, and trial design/outcomes related to MET aberrations generally, not a detailed description of individual inhibitors. Therefore, a table of PubChem CIDs for these inhibitors is outside the strict scope of the provided outline and content exclusions.
Note: The user's initial request mentioned focusing "solely on the chemical Compound 'Met-pro'". However, the provided outline clearly pertains to "MET Aberrations" (related to the MET gene and protein). This article has been generated based on the provided outline, interpreting "this compound" as a potential typographical error or misunderstanding and focusing on the well-established concept of MET aberrations in cancer biology and clinical management.
Future Research Trajectories and Unaddressed Questions in Met Biology
Elucidating Novel Downstream Effectors and Regulatory Mechanisms
While core downstream pathways of MET signaling—such as RAS-MAPK, PI3K-AKT, and STAT3—are well-documented, a complete picture of its signaling network is still emerging. nih.govresearchgate.net Future research aims to identify and validate novel downstream effector proteins and understand the nuanced regulatory mechanisms that control MET activity.
Key Research Areas:
Identification of New Substrates: Unbiased proteomic and phosphoproteomic approaches are needed to discover new direct and indirect substrates of the MET kinase. This will reveal previously unknown cellular processes governed by MET.
Negative Regulation: The mechanisms that attenuate MET signaling are crucial for maintaining cellular homeostasis. nih.gov While the role of the E3 ubiquitin ligase c-Cbl in MET degradation is known, other negative regulators are likely to exist. nih.govresearchgate.net For instance, proteins like LRIG1 have been shown to promote MET degradation independently of c-Cbl, and the proteoglycan Decorin can act as an antagonistic ligand, inducing MET degradation. nih.govnih.gov Further investigation into these and other potential negative feedback loops is essential.
Transcriptional and Post-Transcriptional Control: Research is ongoing to fully understand the epigenetic, transcriptional, and post-transcriptional regulation of the MET gene itself. nih.gov This includes the role of transcription factors like Sp1 and Ets-1, as well as the influence of various microRNAs that modulate MET expression. nih.govwikipedia.org
Understanding Complex Interplay in the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). nih.govmdpi.com The MET pathway is a critical mediator of the crosstalk between tumor cells and their environment. nih.gov Its ligand, Hepatocyte Growth Factor (HGF), is primarily secreted by mesenchymal stromal cells, creating a paracrine signaling axis that drives tumor progression. mdpi.comnih.gov
Key Research Questions:
Stromal-Tumor Crosstalk: How does the dynamic interplay between HGF-secreting stromal cells (like cancer-associated fibroblasts) and MET-expressing tumor cells evolve during tumor progression and in response to therapy? mdpi.comnih.gov
ECM Interactions: The ECM can sequester and present HGF, modulating its availability to the MET receptor. mdpi.com Certain ECM components can also interact directly with MET. mdpi.com Further research is needed to understand how changes in ECM composition affect MET signaling and cancer cell behavior.
Immune Modulation: How does MET signaling within tumor cells and immune cells influence the immune landscape of the TME? Understanding this could open avenues for combining MET inhibitors with immunotherapies.
Receptor Crosstalk: MET activation can be influenced by interactions with other cell surface receptors, including EGFR, integrins, and CD44v6. portlandpress.commdpi.com This network of interactions can lead to ligand-independent MET activation and contributes to an intricate signaling web that promotes tumor invasion and survival. mdpi.comtandfonline.com Elucidating the context-specific nature of these interactions is a key future goal.
Strategies for Overcoming Acquired and Intrinsic Resistance
The development of resistance to MET tyrosine kinase inhibitors (TKIs) is a major clinical challenge. ascopubs.orgresearchgate.net Resistance can be either intrinsic (pre-existing) or acquired (developing during treatment). ascopubs.org Future strategies will focus on predicting, monitoring, and overcoming these resistance mechanisms.
Resistance mechanisms are broadly categorized as "on-target" (involving the MET gene itself) or "off-target" (activation of bypass pathways). onclive.com
On-Target Resistance: These include secondary mutations in the MET kinase domain (e.g., at positions D1228 and Y1230) that prevent drug binding, or amplification of the MET gene, which overwhelms the inhibitor. aacrjournals.orgaacrjournals.org
Off-Target Resistance: This occurs when tumor cells activate alternative signaling pathways to bypass their dependence on MET. Common mechanisms include the activation or amplification of other receptor tyrosine kinases like EGFR or the activation of downstream signaling nodes such as KRAS. onclive.comaacrjournals.org
| Resistance Category | Mechanism | Examples | Citation |
| On-Target | Secondary MET Kinase Domain Mutations | D1228N/Y/H, Y1230C/H/S, G1163R, L1195V/F | aacrjournals.orgnih.govascopubs.org |
| MET Gene Amplification | Increased copy number of the MET gene | aacrjournals.orgaacrjournals.org | |
| Off-Target | Bypass Pathway Activation (Amplification) | EGFR, HER3, KRAS, BRAF | aacrjournals.orgaacrjournals.org |
| Bypass Pathway Activation (Mutation) | KRAS, BRAF | onclive.com |
Future Strategies:
Next-Generation Inhibitors: Developing novel MET TKIs that can overcome common resistance mutations. For example, switching from a type I to a type II MET inhibitor has shown promise in overcoming certain mutations in preclinical and clinical settings. nih.govtargetedonc.com
Combination Therapies: Combining MET inhibitors with drugs that target bypass pathways (e.g., EGFR or MEK inhibitors) is a key strategy being explored in clinical trials. mdpi.comnih.gov
Liquid Biopsies: Utilizing circulating tumor DNA (ctDNA) to monitor for the emergence of resistance mutations in real-time, allowing for adaptive treatment strategies.
Identification of Undiscovered Therapeutic Vulnerabilities
Beyond direct kinase inhibition, a deeper understanding of MET biology could unveil new therapeutic vulnerabilities.
Targeting Protein Interactions: Developing drugs that disrupt the interaction of MET with key downstream adaptors (like Gab1 or Grb2) or with other cell surface receptors could offer alternative therapeutic avenues.
Exploiting Synthetic Lethality: Identifying genes or pathways that are essential for the survival of MET-addicted cancer cells, but not normal cells, could lead to novel combination therapies. For example, studies have identified Aurora Kinase B (AURKB) as a potential target in MET-TKI-resistant cancers. nih.gov
Targeting MET Trafficking: MET signaling is tightly regulated by its internalization and degradation. researchgate.netmdpi.com Manipulating these trafficking pathways to enhance receptor degradation could be a viable therapeutic strategy.
Role of MET in Non-Malignant Diseases Beyond Development
While MET's role in cancer is extensively studied, its functions in adult tissue homeostasis, regeneration, and non-malignant diseases are less understood. The MET pathway is known to be involved in embryonic development and wound healing. portlandpress.com Dysregulation of MET signaling is implicated in various pathological conditions beyond cancer.
Potential Areas of Investigation:
Fibrosis: Aberrant HGF/MET signaling is linked to fibrotic diseases in organs such as the liver, kidney, and lung.
Cardiovascular Disease: The MET pathway plays a role in angiogenesis and cardiac muscle protection, suggesting its potential as a therapeutic target in heart disease and ischemia.
Neurodegenerative Diseases: Given its role in neuronal development, exploring the function of MET in neurodegenerative disorders like Alzheimer's or Parkinson's disease is a promising research avenue.
Development of Advanced Preclinical Models for Translational Research
To accelerate the translation of basic research findings into clinical practice, more sophisticated preclinical models are required. nih.gov Traditional 2D cell cultures and standard mouse xenografts often fail to recapitulate the complexity of human tumors and their microenvironment. nih.govnih.gov
Future Model Systems:
Patient-Derived Organoids (PDOs): These 3D culture systems derived from patient tumors better mimic the architecture and heterogeneity of the original tumor, providing a more accurate platform for drug screening.
Patient-Derived Xenografts (PDXs): Implanting patient tumor fragments into immunodeficient mice creates models that retain the genetic and histological characteristics of the primary tumor, improving the predictive power of preclinical studies.
Humanized Mouse Models: To study the interaction of MET with the immune system, mice engrafted with a human immune system are invaluable for testing combination therapies involving immunotherapy.
Genetically Engineered Mouse Models (GEMMs): These models, which mimic the specific MET alterations found in human cancers, are crucial for studying tumor initiation, progression, and resistance in an intact immune context. nih.gov
By focusing on these key areas, the scientific community aims to deepen the understanding of MET biology, leading to more effective and durable therapies for patients with MET-driven diseases.
Q & A
Basic Research Questions
Q. How should researchers design controlled experiments to investigate Met-Pro’s biological mechanisms?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) to establish baseline activity. Use randomized block designs to control for confounding variables like temperature or pH. Replicate experiments across independent labs to validate reproducibility. Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known inhibitors) to contextualize results. Document protocols in detail to enable replication, as per experimental reporting standards .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure adequate sample sizes via power analysis (α=0.05, β=0.20) to detect clinically meaningful effect sizes. Report confidence intervals and p-values with exact values (avoiding "p<0.05") to enhance transparency .
Q. How can researchers resolve contradictions in preliminary data on this compound’s pharmacokinetic properties?
- Methodological Answer : Conduct sensitivity analyses to identify variables influencing outcomes (e.g., bioavailability differences due to administration routes). Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. fluorescence assays). Review methodological discrepancies in existing literature, such as variations in animal models or assay conditions, to isolate sources of inconsistency .
Advanced Research Questions
Q. What strategies are effective for conducting a meta-analysis of this compound’s therapeutic efficacy across heterogeneous studies?
- Methodological Answer : Define inclusion criteria using the PICO framework (Population, Intervention, Comparison, Outcome) to ensure comparability. Assess heterogeneity via I² statistics; if >50%, employ random-effects models. Test moderators (e.g., dosage, study duration) via subgroup analysis. Address publication bias using funnel plots and trim-and-fill methods. Collaborate with statisticians to manage complex datasets .
Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to elucidate this compound’s systemic effects?
- Methodological Answer : Use bioinformatics pipelines (e.g., pathway enrichment analysis in KEGG or Reactome) to identify overlapping molecular networks. Apply machine learning (e.g., random forests) to prioritize biomarkers linked to this compound exposure. Store raw data in FAIR-compliant repositories (e.g., PRIDE for proteomics) and document metadata rigorously to support reproducibility .
Q. What methodologies are recommended for assessing long-term stability of this compound in novel drug formulations?
- Methodological Answer : Perform accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to predict shelf life. Monitor degradation products via HPLC-UV/vis or NMR. Compare real-time stability data (e.g., 25°C/60% RH) to validate predictive models. Include purity thresholds (>95%) and impurity profiling in final reports .
Methodological Considerations for Data Reporting
- Data Tables : Present processed data critical to the research question in the main text (e.g., IC₅₀ values, effect sizes). Include raw datasets in appendices or supplementary materials, formatted with clear column headers (e.g., "this compound Concentration," "Response Metric") .
- Ethical Documentation : Detail protocols for minimizing participant risk in clinical trials (e.g., inclusion/exclusion criteria, adverse event reporting) to comply with institutional review board (IRB) standards .
Key Citations for Further Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
